Product packaging for 2-Methyl-2-heptanol(Cat. No.:CAS No. 625-25-2)

2-Methyl-2-heptanol

Cat. No.: B1584528
CAS No.: 625-25-2
M. Wt: 130.23 g/mol
InChI Key: ACBMYYVZWKYLIP-UHFFFAOYSA-N
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Description

2-Methyl-2-heptanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 898. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1584528 2-Methyl-2-heptanol CAS No. 625-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylheptan-2-ol
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InChI

InChI=1S/C8H18O/c1-4-5-6-7-8(2,3)9/h9H,4-7H2,1-3H3
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InChI Key

ACBMYYVZWKYLIP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(C)(C)O
Source PubChem
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Molecular Formula

C8H18O
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DSSTOX Substance ID

DTXSID00211538
Record name 2-Methylheptan-2-ol
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Molecular Weight

130.23 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Methyl-2-heptanol
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Vapor Pressure

0.62 [mmHg]
Record name 2-Methyl-2-heptanol
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CAS No.

625-25-2
Record name 2-Methyl-2-heptanol
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Foundational & Exploratory

Physical and chemical properties of 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-2-heptanol (CAS No. 625-25-2). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may be working with or exploring the applications of this tertiary alcohol. This document details the compound's properties, provides generalized experimental protocols for its synthesis and analysis, and discusses its known applications and toxicological profile. Despite a thorough review of scientific literature, there is currently limited to no publicly available information on the specific applications of this compound in drug development or its modulation of biological signaling pathways.

Introduction

This compound is a branched-chain tertiary alcohol.[1] Its structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical characteristics, such as resistance to oxidation under mild conditions, that differentiate it from primary and secondary alcohols.[1] This guide aims to consolidate the available scientific data on this compound to facilitate its use in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various scientific databases and suppliers.

Table 1: General and Molecular Properties
PropertyValueSource(s)
IUPAC Name 2-methylheptan-2-ol[2]
Synonyms 2-Heptanol, 2-methyl-; n-Amyl dimethyl carbinol[2][3]
CAS Number 625-25-2[2][4]
Molecular Formula C₈H₁₈O[2][4]
Molecular Weight 130.23 g/mol [2][4]
Appearance Colorless liquid[2][3]
Odor Mild alcohol odor[1]
Table 2: Physical Properties
PropertyValueSource(s)
Boiling Point 155-157 °C at 760 mmHg[5]
162 °C[5]
Melting Point -50.4 °C[5]
Density 0.82 g/mL[5]
Vapor Pressure 0.624 mmHg at 30 °C[2]
Flash Point 60.6 °C[5]
Refractive Index 1.427[5]
Solubility Insoluble in water; Soluble in alcohol and most organic solvents.[1]

Chemical Reactivity

As a tertiary alcohol, this compound exhibits characteristic chemical reactivity.

  • Oxidation: It is resistant to oxidation under mild conditions that would typically oxidize primary and secondary alcohols. Strong oxidizing agents can cleave the carbon-carbon bonds.

  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes, primarily 2-methyl-2-heptene and 2-methyl-1-heptene.

  • Esterification: It can react with carboxylic acids or their derivatives to form esters.[1]

  • Substitution: The hydroxyl group can be substituted by halides in the presence of strong acids.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound. These are based on standard organic chemistry laboratory techniques for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

4.1.1. Grignard Reaction

This is a common method for the synthesis of tertiary alcohols.[6][7] The reaction involves the addition of a Grignard reagent (in this case, methylmagnesium bromide) to a ketone (2-heptanone).

Grignard Reaction for this compound Synthesis reagent1 Methyl Bromide (CH3Br) grignard Methylmagnesium Bromide (CH3MgBr) reagent1->grignard in dry ether reagent2 Magnesium (Mg) reagent2->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic addition ketone 2-Heptanone ketone->intermediate product This compound intermediate->product Protonation workup Acidic Workup (e.g., aq. NH4Cl) workup->product

Caption: Synthesis of this compound via Grignard reaction.

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-heptanone in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction may occur.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation.

4.1.2. Reduction of a Ketone

While this method is more commonly used for producing secondary alcohols, it is a potential synthetic route.[1]

Reduction of a Ketone tothis compound ketone 2-Heptanone intermediate Alkoxide Intermediate ketone->intermediate reducing_agent Reducing Agent (e.g., NaBH4, LiAlH4) reducing_agent->intermediate Hydride transfer product 2-Heptanol (Secondary Alcohol) intermediate->product Protonation workup Aqueous Workup workup->product

Caption: Reduction of 2-Heptanone to a secondary alcohol.

Note: The direct reduction of a ketone like 2-heptanone will yield the secondary alcohol, 2-heptanol, not the tertiary alcohol this compound. To obtain the tertiary alcohol, a different starting material or a multi-step synthesis would be required.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

GC-MS Analysis Workflow sample This compound Sample gc Gas Chromatograph (Separation) sample->gc Injection ms Mass Spectrometer (Detection/Identification) gc->ms Elution data Data Analysis (Mass Spectrum) ms->data

Caption: General workflow for GC-MS analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: The mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak (m/z 130) may be weak or absent in tertiary alcohols.[8] Look for characteristic fragments resulting from alpha-cleavage. The mass spectrum can be compared to a library database (e.g., NIST) for confirmation.[9]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: The spectrum will show signals corresponding to the different proton environments in the molecule. The chemical shifts, integration, and multiplicity of the signals will provide information about the structure. The hydroxyl proton signal may be a broad singlet and its chemical shift can vary with concentration and temperature.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule. The chemical shift of the carbon attached to the hydroxyl group will be in the range of 65-85 ppm.

Applications and Biological Activity

Currently, the primary documented applications of this compound are as a solvent for resins and coatings and as a chemical intermediate in the synthesis of other organic compounds.[1][5] It is also used in the production of fragrances and flavors.[5]

A thorough search of scientific literature and databases reveals a significant lack of information regarding the use of this compound in drug development or its interaction with specific biological signaling pathways. While it is mentioned as a potential solvent in the pharmaceutical industry, no specific examples of its use in drug formulations or as a pharmacologically active agent have been found.[1][5]

Toxicology and Safety

This compound is classified as a flammable liquid and causes serious eye damage.[2] It is also considered a neurotoxin.[2][3] In intraperitoneal lethal-dose studies in rats, it caused ataxia and changes in the liver, kidney, ureter, and bladder.[2][3] The LD50 in rats (intraperitoneal) is 170 mg/kg.[2][3] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles and gloves, should be followed when handling this compound.

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound, along with generalized protocols for its synthesis and analysis. While it has applications as a solvent and chemical intermediate, there is a notable absence of research into its potential pharmacological activities and its role in drug development. This presents an opportunity for future research to explore the biological effects of this tertiary alcohol and its derivatives.

References

Synthesis of 2-Methyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for 2-methyl-2-heptanol, a tertiary alcohol with applications as a solvent and chemical intermediate.[1] The core focus of this document is on the widely utilized Grignard reaction, offering a detailed experimental protocol and a summary of key quantitative data.

Introduction

This compound (CAS No. 625-25-2) is a valuable organic compound in various chemical applications.[2] Its synthesis is a common example of the formation of tertiary alcohols, a fundamental transformation in organic chemistry. Understanding the methodologies for its preparation is crucial for researchers in organic synthesis and drug development. This guide will explore the prevalent synthetic routes, with a particular emphasis on providing actionable experimental details.

Core Synthesis Method: The Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[3][5] For the synthesis of this compound, there are two primary combinations of Grignard reagents and ketones that can be employed.

The general principle involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. The Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated in an aqueous workup to yield the final alcohol.[3]

Synthesis Pathway 1: Methylmagnesium Halide and 2-Heptanone

In this pathway, a methylmagnesium halide (such as methylmagnesium bromide or iodide) is reacted with 2-heptanone.

Synthesis Pathway 2: n-Pentylmagnesium Halide and Acetone

Alternatively, an n-pentylmagnesium halide (such as n-pentylmagnesium bromide) can be reacted with acetone.

The following diagram illustrates the general Grignard synthesis pathway for this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketone 2-Heptanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Methylmagnesium Bromide grignard->intermediate workup Aqueous Workup (e.g., H3O+) intermediate->workup Protonation product This compound workup->product

Caption: Grignard Synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C8H18O[1][6]
Molecular Weight 130.23 g/mol [1][6]
Boiling Point 162 °C[7]
Melting Point -50.4 °C[7]
Density 0.82 g/cm³[7]
Refractive Index 1.427[7]
CAS Number 625-25-2[2][6]

Detailed Experimental Protocol: Grignard Synthesis of this compound from 2-Heptanone

This protocol provides a representative procedure for the synthesis of this compound via the reaction of methylmagnesium iodide with 2-heptanone.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl iodide

  • 2-Heptanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • 5% Sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions. The apparatus should be protected from atmospheric moisture with drying tubes.

  • Place magnesium turnings in the three-necked flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of bubbles. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The solution should appear grayish and slightly cloudy.

Part 2: Reaction with 2-Heptanone

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of 2-heptanone in anhydrous diethyl ether in the dropping funnel.

  • Add the 2-heptanone solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain a controlled rate of addition to prevent the reaction from becoming too exothermic.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately one hour to ensure the reaction goes to completion.

Part 3: Workup and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This will form a white precipitate of magnesium salts.

  • Transfer the mixture to a separatory funnel.

  • Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic layers and wash successively with 5% sodium bicarbonate solution, water, and finally brine.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 162 °C.

The following diagram outlines the experimental workflow.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Workup and Purification start_prep Start add_mg_i2 Add Mg and I2 to Flask start_prep->add_mg_i2 add_meI_ether Add CH3I in Ether add_mg_i2->add_meI_ether reflux Reflux add_meI_ether->reflux end_prep Grignard Reagent Formed reflux->end_prep cool_grignard Cool Grignard Reagent end_prep->cool_grignard Proceed to Reaction add_ketone Add 2-Heptanone in Ether cool_grignard->add_ketone stir_rt Stir at Room Temperature add_ketone->stir_rt end_reaction Reaction Complete stir_rt->end_reaction quench Quench with NH4Cl (aq) end_reaction->quench Proceed to Workup extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental Workflow for Grignard Synthesis.

Other Synthesis Methods

While the Grignard reaction is the most prominent, other methods for the synthesis of this compound have been reported, including:

  • Hydroformylation: This involves the addition of carbon monoxide and hydrogen to an alkene, followed by reduction.[1]

  • Alkylation: The compound can be synthesized through the alkylation of heptan-2-one with methylating agents.[1]

These methods are generally less common for laboratory-scale synthesis compared to the versatility and efficiency of the Grignard reaction.

Conclusion

The synthesis of this compound is most effectively achieved through the Grignard reaction, a robust and adaptable method for the formation of tertiary alcohols. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment, high yields of the desired product can be obtained. The detailed protocol and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in organic synthesis.

References

Spectroscopic Profile of 2-Methyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-heptanol (CAS No: 625-25-2), a tertiary alcohol with the molecular formula C₈H₁₈O. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document details its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification and analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.38m2H-CH₂- (C5)
~1.25m6H-CH₂- (C3, C4, C6)
~1.11s6H2 x -CH₃ (C1, C2-CH₃)
~0.88t3H-CH₃ (C7)
~1.4 (variable)s1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may depend on concentration, solvent, and temperature. The assignments are based on typical chemical shift values for aliphatic alcohols.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmCarbon Atom
70.9C2
44.5C3
31.9C6
29.3C1, C2-CH₃
24.9C4
22.8C5
14.1C7
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3360 (broad)O-HAlcohol O-H stretch
~2955, 2930, 2860C-HAlkane C-H stretch
~1465C-HAlkane C-H bend
~1375C-HGem-dimethyl C-H bend
~1150C-OTertiary alcohol C-O stretch

Data extracted from the NIST Chemistry WebBook gas-phase IR spectrum.[1][2]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
59100[C₃H₇O]⁺
43~75[C₃H₇]⁺
71~40[C₅H₁₁]⁺
41~35[C₃H₅]⁺
112~20[M-H₂O]⁺
87~15[M-C₃H₇]⁺

Data is based on the electron ionization (EI) mass spectrum available in the NIST Chemistry WebBook.[3] The molecular ion peak (m/z 130) is typically weak or absent in the EI spectrum of tertiary alcohols due to facile fragmentation.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

  • Sample Preparation: A small amount of this compound (a liquid at room temperature) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A common concentration is 5-25 mg of the sample in 0.5-0.7 mL of solvent. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific sample to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves a one-pulse experiment with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom and enhance the signal via the Nuclear Overhauser Effect (NOE). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of liquid samples like this compound are commonly obtained using either the transmission or Attenuated Total Reflectance (ATR) method.[4][5]

  • Sample Preparation (Transmission): A drop of the neat liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder.

  • Sample Preparation (ATR): A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. This is to subtract the absorbance of the sample holder and the atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile compounds like this compound, often coupled with Gas Chromatography (GC) for sample introduction.[6][7]

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC-MS system. The GC separates the analyte from the solvent and any impurities. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through the GC column.

  • Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer, which is under high vacuum. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which then undergoes fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios & Relative Intensities MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unveiling the Elusive Natural Presence of 2-Methyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-heptanol, a tertiary octyl alcohol, is a compound of interest in various chemical applications. However, its natural occurrence remains largely uncharacterized in scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, drawing parallels with its structural isomers and outlining detailed experimental protocols for its potential identification and quantification. While direct evidence of this compound in nature is currently scarce, this document serves as a foundational resource for researchers aiming to investigate its presence in natural products and understand its potential biological significance.

Introduction

This compound (CAS No. 625-25-2) is a branched-chain alcohol with the molecular formula C₈H₁₈O. Its structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical properties that distinguish it from its primary and secondary alcohol isomers. While widely available as a synthetic compound, its natural origins are not well-documented. The Good Scents Company database mentions that it is "found in nature," but does not specify the source.[1] This guide aims to collate the available, albeit limited, information and provide a framework for future research into the natural occurrence and potential roles of this elusive molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate extraction and analytical methodologies.

PropertyValueReference
Molecular FormulaC₈H₁₈O[2]
Molecular Weight130.23 g/mol [2]
IUPAC Name2-methylheptan-2-ol[2]
CAS Number625-25-2[2]
Boiling Point162 °C
Vapor Pressure0.62 mmHg[2]
AppearanceColorless liquid[2]

Potential Natural Sources and Analogs

Direct identification of this compound in natural sources is not prominently reported in peer-reviewed literature. However, the presence of its structural isomers and other branched-chain alcohols in various biological matrices suggests potential avenues for investigation.

Fermented Foods

Fermentation processes are known to generate a diverse array of volatile organic compounds, including various alcohols. A study on the volatile compound profiles of Cheonggukjang, a Korean fermented soybean product, identified 5-Methyl-2-heptanol , a structural isomer of the target compound. This finding suggests that other isomers, including this compound, might also be present in fermented foods, albeit potentially in trace amounts.

Other Potential Sources

Given the wide distribution of methyl-branched compounds in nature, other potential sources for this compound could include:

  • Essential oils of aromatic plants: Many essential oils are rich in terpenoids and other branched-chain compounds.

  • Dairy products: The ripening process of cheese, for instance, involves microbial activity that produces a complex mixture of volatile compounds.

  • Roasted and cooked foods: Thermal processing can lead to the formation of various flavor and aroma compounds.

Biosynthesis of Branched-Chain Alcohols

While a specific biosynthetic pathway for this compound has not been elucidated, the formation of branched-chain alcohols in microorganisms is generally understood to occur via amino acid catabolism or fatty acid biosynthesis pathways.[3][4] For instance, the degradation of branched-chain amino acids like leucine, isoleucine, and valine can lead to the formation of branched-chain α-keto acids, which can be further converted to alcohols.[5][6]

Biosynthesis_Pathway Branched-Chain Amino Acids Branched-Chain Amino Acids alpha-Keto Acids alpha-Keto Acids Branched-Chain Amino Acids->alpha-Keto Acids Transamination Branched-Chain Aldehydes Branched-Chain Aldehydes alpha-Keto Acids->Branched-Chain Aldehydes Decarboxylation Branched-Chain Alcohols Branched-Chain Alcohols Branched-Chain Aldehydes->Branched-Chain Alcohols Reduction

Caption: Generalized biosynthetic pathway for branched-chain alcohols.

Experimental Protocols

The following section outlines detailed methodologies for the extraction, identification, and quantification of this compound from natural matrices. These protocols are based on established methods for volatile organic compounds and can be adapted for specific research needs.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the sample matrix.

5.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is suitable for the analysis of volatile and semi-volatile compounds in solid and liquid samples.

  • Apparatus: GC-MS system equipped with an SPME autosampler.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • Procedure:

    • Place a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to enhance the release of volatile compounds.

    • If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not expected to be in the sample).

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 min) to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.

    • Desorb the analytes from the fiber in the hot GC injection port.

5.1.2. Solvent Extraction

This method is suitable for extracting a wider range of compounds, including less volatile ones.

  • Solvents: Dichloromethane, diethyl ether, or a mixture of pentane and diethyl ether are commonly used.

  • Procedure:

    • Homogenize a known amount of the sample with a suitable solvent.

    • Perform liquid-liquid extraction or use a Soxhlet apparatus for solid samples.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Addition of Internal Standard Addition of Internal Standard Homogenization->Addition of Internal Standard HS-SPME HS-SPME Addition of Internal Standard->HS-SPME Solvent Extraction Solvent Extraction Addition of Internal Standard->Solvent Extraction GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Solvent Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification Identification Data Processing->Identification Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds.

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all compounds of interest.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Identification: The identification of this compound can be confirmed by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

Quantification: Quantification can be performed using an internal standard method by creating a calibration curve with known concentrations of the authentic standard.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways or its biological activities. Research in this area is warranted to understand its potential physiological roles if found to occur naturally in biological systems.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question for the scientific community. While direct evidence is lacking, the presence of its isomers in fermented foods provides a strong rationale for its investigation in similar matrices. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the natural world for this compound. Future research should focus on:

  • Screening of diverse natural sources: A systematic screening of fermented foods, essential oils, and other biological materials is necessary.

  • Development of sensitive analytical methods: Optimization of extraction and detection methods will be crucial for identifying potentially low concentrations of this compound.

  • Investigation of biosynthetic pathways: If found in nature, elucidating its biosynthetic pathway will provide insights into its biological origin and regulation.

  • Evaluation of biological activity: Once isolated or synthesized, its potential biological activities should be investigated to understand its ecological or physiological significance.

This technical guide serves as a starting point for the scientific exploration of this compound's presence and role in the natural world, encouraging further research to fill the current knowledge gap.

References

A Comprehensive Technical Guide to the Solubility of 2-Methyl-2-heptanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-methyl-2-heptanol, a tertiary alcohol with applications as a solvent and intermediate in various industrial processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, theoretical considerations, and robust experimental protocols for determining solubility.

Introduction to this compound

This compound (CAS No: 625-25-2) is a branched-chain tertiary alcohol with the molecular formula C₈H₁₈O.[1][2] Its structure, featuring a hydroxyl group on a tertiary carbon, influences its physical and chemical properties, including its solubility profile. It is generally characterized as a colorless liquid that is soluble in most organic solvents but has low solubility in water.[1][2][3]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative data for the solubility of this compound in a wide range of organic solvents. The principle of "like dissolves like" suggests that as a tertiary alcohol, this compound will be highly soluble or miscible in other alcohols, ketones, and ethers due to the polar hydroxyl group capable of hydrogen bonding. Its significant non-polar alkyl chain also promotes solubility in hydrocarbons.

The table below summarizes the expected solubility and includes the experimentally determined solubility in water.

Solvent ClassRepresentative SolventsExpected Quantitative SolubilityReference
Water Water (H₂O)2500 mg/L (at 30 °C)[2]
Alcohols Methanol, EthanolMiscible / Highly Soluble[2][4]
Ketones AcetoneMiscible / Highly SolubleGeneral chemical principles
Ethers Diethyl EtherMiscible / Highly Soluble[4]
Hydrocarbons Hexane, TolueneSolubleGeneral chemical principles

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Highly Soluble" suggests that a large amount of solute can be dissolved in the solvent. These are qualitative assessments based on the properties of tertiary alcohols. For precise quantitative data, experimental determination is necessary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.[5][6]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The saturated solution is allowed to stand undisturbed at the constant temperature until any undissolved this compound has settled.

  • Sample Extraction: A known mass or volume of the clear, saturated supernatant is carefully extracted using a calibrated pipette.

  • Solvent Evaporation: The extracted sample is placed in a pre-weighed, non-reactive container (e.g., a glass vial). The solvent is then evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator at a temperature that ensures solvent removal without loss of the solute).

  • Mass Determination: After complete evaporation of the solvent, the container with the this compound residue is weighed.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

UV-Vis Spectroscopic Method

This method is suitable when the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. For a colorless compound like this compound, a derivatization step to introduce a chromophore might be necessary, or this method could be used if the solvent has a distinct absorbance that changes predictably with the concentration of the dissolved alcohol.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

  • Dilution: A known volume of the saturated supernatant is carefully extracted and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

  • Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account. This concentration represents the solubility.[7][8]

Refractive Index Method

The refractive index of a binary mixture is dependent on its composition. This property can be used to determine the solubility of a liquid in another liquid.[9][10][11]

Methodology:

  • Calibration Curve: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations (by mass or mole fraction). The refractive index of each standard is measured using a refractometer at a constant temperature. A calibration curve of refractive index versus concentration is plotted.

  • Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

  • Refractive Index Measurement: The refractive index of the clear, saturated supernatant is measured at the same constant temperature.

  • Concentration Determination: The concentration of the saturated solution (i.e., the solubility) is determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_start Start prep_mix Mix excess this compound with chosen organic solvent prep_start->prep_mix prep_equilibrate Agitate at constant temperature to reach equilibrium prep_mix->prep_equilibrate prep_settle Allow undissolved solute to settle prep_equilibrate->prep_settle meas_extract Extract clear saturated supernatant prep_settle->meas_extract meas_grav Gravimetric Method: Evaporate solvent and weigh residue meas_extract->meas_grav meas_spec Spectroscopic Method: Dilute and measure absorbance meas_extract->meas_spec meas_ri Refractive Index Method: Measure refractive index meas_extract->meas_ri ana_calc Calculate solubility based on mass, absorbance, or refractive index meas_grav->ana_calc meas_spec->ana_calc meas_ri->ana_calc ana_report Report solubility data (e.g., g/100g solvent) ana_calc->ana_report

Caption: General experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Thermochemical Properties of 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Methyl-2-heptanol (CAS No. 625-25-2), a tertiary alcohol with applications as a solvent and chemical intermediate. This document collates available quantitative data on its key thermochemical parameters, including enthalpy of formation, enthalpy of combustion, heat capacity, and phase change enthalpies. Detailed experimental methodologies for the determination of these properties are described, drawing from established techniques such as bomb calorimetry, differential scanning calorimetry, and the transpiration method. Furthermore, this guide discusses the thermal stability and decomposition of this compound, referencing studies on analogous tertiary alcohols. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and chemical transformations, adhering to specified formatting for enhanced readability and comprehension by a scientific audience.

Introduction

This compound is an eight-carbon tertiary alcohol. Its molecular structure, characterized by a hydroxyl group attached to a tertiary carbon, influences its chemical reactivity and physical properties. A thorough understanding of its thermochemical properties is essential for its safe handling, application in chemical synthesis, and for the design and optimization of industrial processes. This guide aims to consolidate the available thermochemical data and provide detailed insights into the experimental methods used for their determination.

Quantitative Thermochemical Data

The thermochemical properties of this compound are summarized in the tables below. These values are critical for thermodynamic calculations, process modeling, and safety assessments.

Table 1: Molar Properties and Enthalpies of this compound

PropertyValueUnitsReference
Molar Mass130.23 g/mol [1]
Standard Molar Enthalpy of Vaporization, ΔvapH°(298.15 K)62.9 ± 0.2kJ/mol[2]
Enthalpy of Vaporization, ΔvapH(358 K)53.1kJ/mol
Enthalpy of Vaporization, ΔvapH(354 K)55kJ/mol
Liquid Phase Heat Capacity, Cp,liquid(298.5 K)337.6J/(mol·K)[3]

Table 2: Physical Properties of this compound

PropertyValueUnitsReference
Boiling Point155.00 - 157.00°C at 760 mmHg[4]
Melting Point-50°C
Vapor Pressure0.624mmHg at 30 °C[4]
Flash Point60.6°C (TCC)[4]
Density0.807g/mL

Experimental Protocols

A detailed understanding of the experimental methodologies used to determine thermochemical properties is crucial for data validation and replication. This section outlines the protocols for key thermochemical measurements.

Determination of Enthalpy of Vaporization (Transpiration Method)

The enthalpy of vaporization of this compound was determined using the transpiration method.[2] This technique is suitable for compounds with low volatility.

Methodology:

  • A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of the liquid alcohol maintained at a constant temperature.

  • The carrier gas becomes saturated with the vapor of the substance.

  • The amount of the vaporized substance is determined by collecting the vapor in a condenser or a trap and measuring its mass, or by measuring the mass loss of the sample.

  • The partial pressure of the substance is calculated from the amount of vaporized material and the volume of the carrier gas.

  • By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

G cluster_0 Transpiration Method Workflow Start Start SamplePrep Prepare this compound Sample Start->SamplePrep Setup Set up Transpiration Apparatus (Constant Temperature Bath) SamplePrep->Setup GasFlow Pass Inert Gas at Known Flow Rate Setup->GasFlow Saturation Carrier Gas Becomes Saturated with Vapor GasFlow->Saturation Collection Collect Vapor (Condenser/Trap) or Measure Mass Loss Saturation->Collection Analysis Determine Mass of Vaporized Sample Collection->Analysis Calculation Calculate Vapor Pressure Analysis->Calculation Repeat Repeat at Different Temperatures Calculation->Repeat ClausiusClapeyron Calculate Enthalpy of Vaporization (Clausius-Clapeyron Equation) Repeat->ClausiusClapeyron End End ClausiusClapeyron->End G cluster_1 Bomb Calorimetry Workflow Start Start SampleWeigh Weigh this compound Sample Start->SampleWeigh BombPrep Place Sample in Bomb and Pressurize with O2 SampleWeigh->BombPrep CalorimeterSetup Submerge Bomb in Water-filled Calorimeter BombPrep->CalorimeterSetup InitialTemp Record Initial Temperature CalorimeterSetup->InitialTemp Ignition Ignite Sample Electrically InitialTemp->Ignition TempRise Monitor Temperature Rise to Equilibrium Ignition->TempRise FinalTemp Record Final Temperature TempRise->FinalTemp Calculation Calculate Heat of Combustion FinalTemp->Calculation End End Calculation->End G cluster_2 Reactions of this compound 2M2H This compound Dehydration Dehydration (Acid Catalyst, Heat) 2M2H->Dehydration Oxidation Oxidation (Not readily oxidized due to being a tertiary alcohol) 2M2H->Oxidation Alkenes Mixture of Alkenes (e.g., 2-Methyl-1-heptene, 2-Methyl-2-heptene) Dehydration->Alkenes NoReaction No Reaction (under mild conditions) Oxidation->NoReaction

References

Structural isomers of 2-Methyl-2-heptanol and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-methyl-2-heptanol, a tertiary alcohol, and its structural isomers is crucial for researchers in organic synthesis, materials science, and drug discovery. This guide provides a comprehensive overview of these C8H18O alcohols, detailing their physicochemical properties, synthesis, analytical characterization, and known biological activities.

Structural Isomers of this compound

This compound is a tertiary alcohol with the molecular formula C8H18O.[1][2] Its structure consists of a seven-carbon heptane chain with a methyl group and a hydroxyl group both attached to the second carbon atom.[1] The term "octanol" is often used to refer to its various isomers.[3][4] Structural isomers share the same molecular formula but differ in the connectivity of their atoms. These can be categorized as primary, secondary, or tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.

Primary Alcohol Isomers: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

  • 1-Octanol: A straight-chain fatty alcohol.[4]

  • 2-Ethyl-1-hexanol

  • 3-Methyl-1-heptanol

  • 4-Methyl-1-heptanol

  • 5-Methyl-1-heptanol

  • 6-Methyl-1-heptanol

  • 2,3-Dimethyl-1-hexanol

  • 2,4-Dimethyl-1-hexanol

  • 2,5-Dimethyl-1-hexanol

  • 3,4-Dimethyl-1-hexanol

  • 3,5-Dimethyl-1-hexanol

  • 4,5-Dimethyl-1-hexanol

  • 2-Propyl-1-pentanol

  • 2,2-Dimethyl-1-hexanol

  • 3,3-Dimethyl-1-hexanol

  • 4,4-Dimethyl-1-hexanol

  • 2-Ethyl-2-methyl-1-pentanol

  • 2-Ethyl-3-methyl-1-pentanol

  • 2-Ethyl-4-methyl-1-pentanol

  • 3-Ethyl-2-methyl-1-pentanol

  • 3-Ethyl-3-methyl-1-pentanol

  • 2,3,4-Trimethyl-1-pentanol

  • 2,4,4-Trimethyl-1-pentanol

  • 3,4,4-Trimethyl-1-pentanol

  • 2,2,3-Trimethyl-1-pentanol

  • 2,3,3-Trimethyl-1-pentanol

  • 2,2,4-Trimethyl-1-pentanol

Secondary Alcohol Isomers: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.

  • 2-Octanol [4]

  • 3-Octanol [4]

  • 4-Octanol [4]

  • 3-Methyl-2-heptanol

  • 4-Methyl-2-heptanol

  • 5-Methyl-2-heptanol

  • 6-Methyl-2-heptanol

  • 2-Methyl-3-heptanol

  • 3-Methyl-3-heptanol

  • 4-Methyl-3-heptanol

  • 5-Methyl-3-heptanol

  • 6-Methyl-3-heptanol

  • 2-Methyl-4-heptanol

  • 3-Methyl-4-heptanol

  • 4-Methyl-4-heptanol

Tertiary Alcohol Isomers: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.

  • This compound [1]

  • 3-Methyl-3-heptanol

  • 4-Methyl-4-heptanol

  • 2,3-Dimethyl-2-hexanol

  • 2,4-Dimethyl-2-hexanol

  • 2,5-Dimethyl-2-hexanol

  • 3,4-Dimethyl-3-hexanol

  • 2,3,4-Trimethyl-3-pentanol

  • 2,4,4-Trimethyl-2-pentanol

  • 2,2,3-Trimethyl-3-pentanol

Physicochemical Properties

The structural variations among these isomers, such as branching and the position of the hydroxyl group, lead to different physical properties. Branching generally lowers the boiling point by reducing the surface area available for van der Waals interactions, making the molecule more compact.[5]

PropertyThis compound1-Octanol2-Octanol
Molecular Formula C8H18O[2]C8H18O[3]C8H18O[6]
Molecular Weight 130.23 g/mol [2][7]130.23 g/mol [3]130.23 g/mol [6]
Appearance Colorless liquid[7]Colorless liquid[3][8]-
Boiling Point 159 °C (432 K)[9]195 °C[3][4]179-181 °C[6]
Melting Point --16 °C[3][4]-
Density -0.824 g/cm³[4]-
Solubility in Water -0.3 g/L (20 °C)[3]-
Vapor Pressure 0.62 mmHg[7]--
CAS Number 625-25-2[2]111-87-5[3]123-96-6[6]

Experimental Protocols

Synthesis of Tertiary Alcohols (e.g., this compound)

A common method for the synthesis of tertiary alcohols is the Grignard reaction.

Objective: To synthesize this compound from methyl magnesium bromide and 2-heptanone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide

  • 2-Heptanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining methyl bromide solution to maintain a gentle reflux.

  • Reaction: Cool the prepared Grignard reagent in an ice bath. Add a solution of 2-heptanone in anhydrous diethyl ether dropwise with constant stirring.

  • Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying isomers.

Objective: To separate and identify structural isomers of octanol.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., non-polar DB-5ms or similar)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the alcohol isomer mixture in a suitable solvent like dichloromethane or hexane.

  • GC-MS Method Setup:

    • Injector: Set the temperature to 250 °C. Use a split injection mode.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

  • Analysis: Inject the sample. The isomers will separate based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will fragment the molecules, producing a characteristic mass spectrum for each isomer that can be compared to a library (e.g., NIST) for identification.[2][10]

Biological Activity and Drug Development Potential

While specific data for this compound is limited, the broader class of long-chain alcohols and tertiary alcohols demonstrates notable biological activities relevant to drug development.

Antimicrobial and Anti-inflammatory Properties

Long-chain fatty alcohols (LCFAs) are known to possess antimicrobial and anti-inflammatory properties.[11] Their mechanism of action often involves disrupting microbial cell membranes.[11] Furthermore, some LCFAs can modulate inflammatory signaling pathways, such as the Toll-Like Receptor 4 (TLR4) cascade, which is involved in the innate immune response to bacterial endotoxins.[11]

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates LCFA Long-Chain Fatty Alcohols LCFA->TLR4 Inhibits

Caption: Proposed inhibition of the TLR4 signaling pathway by long-chain fatty alcohols.

Advantages of Tertiary Alcohols in Drug Discovery

In medicinal chemistry, the inclusion of a hydroxyl group can improve properties like solubility and reduce hERG inhibition.[12] However, primary and secondary alcohols can be metabolic "soft spots," prone to oxidation and glucuronidation.[12] Tertiary alcohols, like this compound, offer an advantage as they cannot be oxidized at the alcohol carbon.[12] The steric hindrance from the adjacent alkyl groups can also shield the hydroxyl group from glucuronidation, leading to an improved metabolic profile.[12] This makes the tertiary alcohol motif a valuable consideration in designing metabolically stable drug candidates.

Drug_Metabolism_Workflow cluster_primary_secondary Primary/Secondary Alcohols cluster_tertiary Tertiary Alcohols PS_Alcohol Primary or Secondary Alcohol (R-CH(R')-OH) Oxidation Oxidation (e.g., by CYPs) PS_Alcohol->Oxidation Glucuronidation Glucuronidation (by UGTs) PS_Alcohol->Glucuronidation Metabolites1 Aldehydes, Ketones, Carboxylic Acids Oxidation->Metabolites1 Leads to Metabolites2 Glucuronide Conjugates Glucuronidation->Metabolites2 Leads to T_Alcohol Tertiary Alcohol (e.g., this compound) No_Oxidation Oxidation Blocked T_Alcohol->No_Oxidation Reduced_Gluc Reduced Glucuronidation (Steric Hindrance) T_Alcohol->Reduced_Gluc Increased_Stability Increased Metabolic Stability No_Oxidation->Increased_Stability Reduced_Gluc->Increased_Stability

References

In-Depth Technical Guide: Toxicological Profile and Safety Data for 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available toxicological and safety data for 2-Methyl-2-heptanol (CAS No. 625-25-2). A comprehensive toxicological profile for this substance is not available in the public domain. Significant data gaps exist for several key toxicological endpoints. The information provided herein should be used in conjunction with a thorough literature search and expert consultation.

Executive Summary

This compound is a tertiary alcohol for which a complete toxicological profile has not been established. The primary identified hazard is serious eye damage, as indicated by its GHS classification. Acute toxicity data is limited to the intraperitoneal route in rats, with no available data for oral or dermal routes of exposure. There is a notable absence of publicly available information regarding chronic toxicity, carcinogenicity, genotoxicity, and reproductive or developmental effects. This guide presents the available data, outlines general experimental methodologies for the known endpoints, and highlights the existing data gaps to inform safe handling and future research directions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 625-25-2[1]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 162 °C[3]
Vapor Pressure 0.624 mmHg[2]
Water Solubility Not specified
Log P (octanol/water) Not specified

Toxicological Profile

The available toxicological data for this compound is limited. The following sections summarize the known information.

Acute Toxicity

The only available quantitative acute toxicity data is for the intraperitoneal route of administration in rats. Data for oral and dermal routes are not available.

Table 2: Acute Toxicity of this compound

RouteSpeciesValueObservationsReference(s)
Oral Not availableNot availableNot available[4]
Dermal Not availableNot availableNot available[4]
Inhalation Not availableNot availableNot available[4]
Intraperitoneal RatLD₅₀ = 170 mg/kgCauses ataxia and other changes of the liver, kidney, ureter, and bladder in lethal-dose studies.[1][2]
Irritation and Sensitization

This compound is classified as causing serious eye damage. There is no available data on skin irritation or sensitization.

Table 3: Irritation and Sensitization of this compound

EndpointSpeciesResultReference(s)
Skin Irritation Not availableNot available[4]
Eye Irritation Rabbit (presumed)GHS Category 1: Causes serious eye damage[1][4]
Skin Sensitization Not availableNot available[4]
Repeated Dose Toxicity

There is no publicly available data on the repeated dose toxicity of this compound.

Genotoxicity

There is no publicly available data on the genotoxicity of this compound.

Carcinogenicity

There is no publicly available data on the carcinogenicity of this compound.

Reproductive and Developmental Toxicity

There is no publicly available data on the reproductive and developmental toxicity of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological studies conducted on this compound are not available in the public literature. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory purposes.

Acute Eye Irritation/Corrosion (General Protocol based on OECD 405)

The classification of this compound as causing serious eye damage (GHS Category 1) was likely determined through a study following a protocol similar to OECD Test Guideline 405.

Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.

Test System: Healthy, young adult albino rabbits are typically used.[5]

Procedure:

  • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[6]

  • The eyes are examined at 1, 24, 48, and 72 hours after application.[6]

  • The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[5]

  • The duration of the study is sufficient to evaluate the reversibility or irreversibility of the effects observed.[6]

A confirmatory test with additional animals may be performed if a corrosive effect is not observed in the initial test.[6]

Acute Intraperitoneal Toxicity (General Protocol)

While the specific protocol for the reported LD₅₀ value is not available, a general procedure for an acute intraperitoneal toxicity study is as follows:

Objective: To determine the median lethal dose (LD₅₀) of a substance when administered via intraperitoneal injection.

Test System: Typically, rodents such as rats or mice are used.

Procedure:

  • Animals are divided into several groups, with each group receiving a different dose of the test substance. A control group receives the vehicle only.

  • The substance is administered as a single intraperitoneal injection.

  • Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • The number of mortalities in each group is recorded, and the LD₅₀ is calculated using statistical methods.

Visualizations

GHS Classification Workflow for Eye Irritation

The following diagram illustrates a simplified workflow for the classification of a substance's eye irritation potential according to the Globally Harmonized System (GHS).

GHS_Eye_Irritation substance Test Substance: This compound in_vivo_test In Vivo Eye Irritation Test (e.g., OECD 405 in Rabbits) substance->in_vivo_test observation Observation of Effects: - Corneal Opacity - Iritis - Conjunctival Redness/Swelling in_vivo_test->observation classification GHS Classification observation->classification category1 Category 1: Serious Eye Damage (Irreversible effects within 21 days) classification->category1  Observed Effects are Severe  and/or Irreversible

GHS Classification Workflow for Eye Irritation.
General Workflow for an Acute Toxicity Study

This diagram outlines the general steps involved in conducting an acute toxicity study to determine an LD₅₀ value.

Acute_Toxicity_Workflow start Start: Acute Toxicity Assessment dose_ranging Dose-Ranging Study (Optional, to determine dose levels) start->dose_ranging main_study Main Study: Administration of Test Substance (e.g., Intraperitoneal Injection in Rats) dose_ranging->main_study observation_period Observation Period (e.g., 14 days) - Monitor for clinical signs of toxicity - Record mortality main_study->observation_period data_analysis Data Analysis: - Statistical calculation of LD50 observation_period->data_analysis result Result: LD50 Value and Toxicity Profile data_analysis->result

General Workflow for an Acute Toxicity Study.

Conclusion and Data Gaps

The available toxicological data for this compound is insufficient to perform a comprehensive risk assessment. The primary identified hazards are serious eye damage and acute toxicity via the intraperitoneal route. There is a critical lack of data for other routes of exposure and for long-term health effects. Further research is needed to elucidate the full toxicological profile of this substance, including:

  • Acute oral and dermal toxicity studies.

  • Skin irritation and sensitization assays.

  • Repeated dose toxicity studies.

  • Genotoxicity assays (in vitro and in vivo).

  • Carcinogenicity bioassays.

  • Reproductive and developmental toxicity studies.

  • Toxicokinetic studies (absorption, distribution, metabolism, and excretion).

Professionals working with this compound should exercise caution, adhering to strict safety protocols, particularly with regard to eye protection. The potential for other uncharacterized hazards should be assumed until further data becomes available.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-heptanol as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, potential applications, and detailed protocols for utilizing 2-Methyl-2-heptanol as a specialized solvent in organic synthesis. Its unique characteristics as a tertiary alcohol offer distinct advantages in specific reaction environments.

Introduction

This compound is a tertiary alcohol that presents itself as a clear, colorless liquid with a mild odor.[1] Its branched structure and the steric hindrance around the hydroxyl group contribute to its unique solvent properties, making it a subject of interest for specialized applications in the pharmaceutical and chemical industries.[1] Unlike primary and secondary alcohols, its resistance to oxidation and its non-nucleophilic nature in certain conditions allow it to be employed in sensitive reaction systems where protic or more reactive solvents are unsuitable.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and safety properties of a solvent is paramount for its effective and safe implementation in any experimental protocol.

PropertyValueReference
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 162 °C[1]
Melting Point -50.4 °C[1]
Flash Point 60.6 °C[1]
Density 0.82 g/cm³[1]
Solubility in Water Low[1]
Solubility in Organic Solvents Excellent[1]
Safety InformationDescriptionReference
GHS Hazard Statements Causes serious eye damage (H318).
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes. Use non-sparking tools.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.

Key Advantages as a Specialty Solvent

The utility of this compound as a solvent is defined by its chemical nature as a tertiary alcohol. This structure imparts several key advantages:

  • Inertness to Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions, which is a significant advantage in reactions involving oxidizing agents where the solvent must remain inert.

  • Steric Hindrance: The bulky alkyl groups surrounding the hydroxyl group render it less nucleophilic than primary or secondary alcohols. This steric shielding prevents the solvent from participating in many reactions, thereby reducing the formation of unwanted byproducts.

  • Thermal Stability: With a boiling point of 162 °C, this compound can be utilized in reactions requiring elevated temperatures, providing a broader operational window compared to more volatile solvents.[1]

  • Aprotic-like Behavior with Strong Bases: While technically a protic solvent, the sterically hindered hydroxyl group of this compound exhibits reduced acidity and reactivity towards strong bases and nucleophiles, such as Grignard reagents, compared to less hindered alcohols.

Potential Applications in Organic Synthesis

Based on its properties, this compound is a promising solvent for a range of chemical transformations:

  • Grignard Reactions: Its relatively non-acidic and non-nucleophilic nature makes it a potential alternative to ethereal solvents like diethyl ether or tetrahydrofuran (THF) for the formation and reaction of Grignard reagents. It can be particularly useful when a higher boiling point is required to drive a reaction to completion.

  • Nucleophilic Substitution Reactions (Sₙ1): As a polar protic solvent, this compound can stabilize carbocation intermediates, making it a suitable medium for Sₙ1 reactions. Its lower nucleophilicity compared to other alcohols can minimize solvent participation as a competing nucleophile.

  • Formulation of Coatings and Resins: Its excellent solubility for organic materials makes it a valuable component in the formulation of specialized coatings, resins, and lacquers.[1]

  • Pharmaceutical and Cosmetic Intermediate: It can serve as a reaction medium or an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fragrance compounds.[1]

Experimental Protocols

The following section provides a detailed, representative protocol for a Grignard reaction, a key application where this compound's properties as a solvent can be leveraged.

Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction using this compound as a Solvent

This protocol describes the synthesis of a tertiary alcohol by the addition of a Grignard reagent to a ketone, utilizing this compound as the reaction solvent.

Reaction Scheme:

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Magnesium turnings

  • Alkyl or Aryl Halide (R-X)

  • Ketone (R'COR'')

  • Anhydrous this compound

  • Iodine crystal (for initiation)

  • Aqueous solution of Ammonium Chloride (NH₄Cl) (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Experimental Workflow:

Grignard_Workflow cluster_prep Preparation cluster_reagent Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification A Dry Glassware B Add Mg Turnings & Iodine A->B Setup C Add Anhydrous this compound B->C Setup D Add Alkyl/Aryl Halide Solution C->D Setup E Initiate & Reflux D->E Setup F Cool to 0°C E->F Completion G Add Ketone Solution F->G Addition H Stir at Room Temperature G->H Addition I Quench with aq. NH4Cl H->I Reaction Complete J Extract with Ether I->J Isolation K Dry Organic Layer J->K Isolation L Evaporate Solvent K->L Isolation M Purify Product L->M Isolation Solvent_Choice cluster_reaction Reaction Conditions cluster_solvent This compound Properties A Requires High Temperature D High Boiling Point (162°C) A->D B Involves Strong Base/Nucleophile E Sterically Hindered -OH B->E C Sensitive to Oxidation F Resistant to Oxidation C->F G This compound is a Suitable Solvent D->G E->G F->G

References

Application Notes and Protocols for 2-Methyl-2-heptanol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-methyl-2-heptanol in the context of Grignard reactions. While typically synthesized as a product, this document explores its potential application as a reagent, particularly during the workup phase of the reaction.

Introduction

This compound is a tertiary alcohol with the chemical formula C₈H₁₈O.[1][2][3] In the realm of organic synthesis, it is most commonly encountered as the product of a Grignard reaction. The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, utilizing an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile.[4][5] This nucleophile can attack a wide range of electrophilic carbons, most notably the carbonyl carbon of aldehydes, ketones, and esters, to produce alcohols.[6][7][8]

While this compound is a quintessential example of a tertiary alcohol formed from a Grignard reaction, its utility as a reagent within the reaction itself is limited but specific. Due to the presence of a labile proton on its hydroxyl group, its primary role as a reagent is in the quenching of the Grignard reaction.

Application: this compound as a Quenching Agent

Grignard reagents are highly basic and will react with any protic solvent. This reactivity is harnessed during the workup stage of a reaction to neutralize any unreacted Grignard reagent. While aqueous solutions of ammonium chloride or dilute acids are common quenching agents, alcohols such as this compound can also be employed. The use of an alcohol for quenching can be advantageous in situations where the presence of water might complicate product isolation or lead to undesirable side reactions.

Key Advantages of Using an Alcohol for Quenching:

  • Aprotic Workup: Allows for an initially non-aqueous workup, which can be beneficial for products that are sensitive to water or to avoid the formation of emulsions.

  • Controlled Reactivity: The reaction of an alcohol with a Grignard reagent is typically less vigorous than with water, offering a more controlled quench.

  • Solubility: The resulting magnesium alkoxide salt may have better solubility in the organic solvent compared to magnesium hydroxide, potentially simplifying the workup.

Experimental Protocols

The following protocols detail the synthesis of a tertiary alcohol using a Grignard reaction, with a specific section on the use of this compound as a quenching agent during the workup.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound by reacting methylmagnesium bromide with 2-heptanone.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Magnesium Turnings24.311.22 g0.05
Methyl Bromide94.944.75 g (in ether)0.05
2-Heptanone114.195.14 g0.045
Anhydrous Diethyl Ether74.1250 mL-
Iodine253.811 small crystal-
This compound (for quenching)130.23As needed-
Saturated aq. NH₄Cl-25 mL-

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to be free of moisture.

    • Place magnesium turnings and a small crystal of iodine in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add 10 mL of anhydrous diethyl ether to cover the magnesium.

    • A solution of methyl bromide in 30 mL of anhydrous diethyl ether is placed in the dropping funnel.

    • Add a small portion of the methyl bromide solution to initiate the reaction. The disappearance of the iodine color and the appearance of bubbling indicate the start of the reaction.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-heptanone in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-heptanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quenching with this compound: Slowly add this compound dropwise to the reaction mixture to quench any excess Grignard reagent. The addition should be continued until no further gas evolution is observed.

    • Slowly add a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide salt.[9]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification:

    • Purify the crude product by distillation.

Visualizations

Grignard Reaction Workflow

Grignard_Workflow Workflow for Grignard Synthesis and Quenching start Start: Dry Glassware & Inert Atmosphere prep_grignard Prepare Grignard Reagent (Alkyl/Aryl Halide + Mg in Ether) start->prep_grignard reaction Reaction with Carbonyl Compound (e.g., Ketone) at 0°C prep_grignard->reaction quench Quench Excess Grignard Reagent (e.g., with this compound) reaction->quench workup Aqueous Workup (e.g., sat. aq. NH4Cl) quench->workup extraction Extraction and Washing workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation) drying->purification end End: Isolated Alcohol Product purification->end

Caption: A flowchart illustrating the key steps in a Grignard synthesis, including the quenching phase.

Signaling Pathway: Grignard Reaction Mechanism

Grignard_Mechanism Mechanism of Grignard Reaction with a Ketone reagents R'-MgX (Grignard Reagent) R-CO-R (Ketone) intermediate R₃C-O⁻ MgX⁺ (Alkoxide Intermediate) reagents:f0->intermediate:f0 Nucleophilic Attack product R₃C-OH (Tertiary Alcohol) intermediate:f0->product:f0 Protonation protonation H₃O⁺ (Acidic Workup)

Caption: The reaction mechanism for the formation of a tertiary alcohol from a Grignard reagent and a ketone.

References

Application Notes and Protocols for the Analytical Detection of 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-heptanol is a tertiary alcohol that may be present as a residual solvent, impurity, or a volatile organic compound (VOC) in various pharmaceutical and chemical manufacturing processes. Accurate and sensitive detection and quantification of this compound are crucial for quality control, safety assessment, and process optimization. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.

Analytical Techniques Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound due to its volatility. The technique offers excellent chromatographic separation of the analyte from complex matrices and definitive identification based on its mass spectrum.

Principle of the Method: A liquid or headspace sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized sample through a heated capillary column. The column's stationary phase separates the components of the sample based on their boiling points and chemical affinity. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of this compound. It is important to note that these values are representative and should be experimentally determined for each specific instrument, column, and sample matrix as part of method validation.

ParameterTypical ValueJustification/Source
Analyte This compound-
Molecular Formula C8H18OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
CAS Number 625-25-2PubChem[1]
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)A common non-polar column suitable for the analysis of volatile and semi-volatile organic compounds.
Approx. Retention Time 6 - 8 minutesEstimated based on the analysis of similar C8 alcohols and the provided oven temperature program.
Quantifier Ion (m/z) 59Based on the prominent fragment ion from the NIST mass spectrum.
Qualifier Ion 1 (m/z) 43Based on a significant fragment ion from the NIST mass spectrum.
Qualifier Ion 2 (m/z) 73Based on a significant fragment ion from the NIST mass spectrum.
Limit of Detection (LOD) 0.01 - 0.1 mg/LRepresentative values for GC-MS analysis of similar volatile organic compounds.
Limit of Quantification (LOQ) 0.05 - 0.5 mg/LRepresentative values for GC-MS analysis of similar volatile organic compounds.
Linearity Range 0.1 - 100 mg/LA typical linear dynamic range for GC-MS analysis.
Recovery 90 - 110%Expected recovery for a validated analytical method.

Experimental Protocols

Direct Liquid Injection GC-MS Protocol

This protocol is suitable for the analysis of this compound in liquid samples where the analyte concentration is within the instrument's linear range.

a. Sample Preparation:

  • Sample Collection: Collect the liquid sample in a clean, airtight glass vial.

  • Dilution: If the expected concentration of this compound is high, dilute the sample with a suitable volatile solvent (e.g., methanol, dichloromethane, or hexane) to bring the concentration within the calibration range.

  • Internal Standard Spiking: For accurate quantification, spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties that is not present in the sample, such as 2-methyl-2-hexanol) at a known concentration.

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

b. GC-MS Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio of 20:1, adjust as needed based on concentration)
Oven Temperature Program Initial temperature: 50°C, hold for 2 minutes. Ramp: 10°C/min to 220°C. Hold at 220°C for 5 minutes.
MS Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

c. Calibration:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 mg/L.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 mg/L).

  • Internal Standard: Spike each calibration standard with the same concentration of the internal standard as used in the samples.

  • Analysis: Analyze the calibration standards using the same GC-MS method as the samples.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Headspace GC-MS Protocol

This protocol is ideal for the analysis of volatile this compound in solid or high-boiling liquid matrices, such as pharmaceutical formulations or biological samples.

a. Sample Preparation:

  • Sample Weighing: Accurately weigh a known amount of the solid or liquid sample (e.g., 100 mg) into a headspace vial.

  • Dilution/Dissolution: Add a suitable high-boiling solvent (e.g., dimethyl sulfoxide, dimethylformamide, or water) to dissolve or suspend the sample.

  • Internal Standard Spiking: Add a known amount of a suitable volatile internal standard.

  • Sealing: Immediately seal the vial with a septum and crimp cap.

b. Headspace and GC-MS Instrumentation and Conditions:

ParameterSetting
Headspace Sampler Agilent 7697A Headspace Sampler (or equivalent)
Oven Temperature 80°C
Loop Temperature 90°C
Transfer Line Temperature 100°C
Equilibration Time 15 minutes
Injection Volume 1 mL of headspace gas
GC-MS System Same as Direct Liquid Injection Protocol
GC Column Same as Direct Liquid Injection Protocol
Carrier Gas Same as Direct Liquid Injection Protocol
Inlet Temperature 250°C
Injection Mode Split (e.g., 10:1)
Oven Temperature Program Same as Direct Liquid Injection Protocol
MS Parameters Same as Direct Liquid Injection Protocol

c. Calibration:

Prepare calibration standards in the same matrix as the samples (or a similar matrix blank) and treat them in the same manner as the samples for headspace analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (Liquid or Solid) dilute Dilution/Dissolution & Internal Standard Spiking sample->dilute filter Filtration (if needed) dilute->filter gcms GC-MS System (Separation & Ionization) filter->gcms Injection qual Qualitative Analysis (Mass Spectrum Library Match) gcms->qual quant Quantitative Analysis (Calibration Curve) gcms->quant

Caption: Experimental workflow for GC-MS analysis of this compound.

signaling_pathway Analyte This compound in Sample Vaporization Vaporization in GC Inlet Analyte->Vaporization Separation Separation on GC Column Vaporization->Separation Ionization Electron Impact Ionization in MS Separation->Ionization Detection Detection of Fragment Ions Ionization->Detection Result Mass Spectrum & Chromatogram Detection->Result

Caption: Logical flow of this compound through the GC-MS system.

References

Application Notes and Protocols: Oxidation of 2-Methyl-2-heptanol and Related Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Oxidizing Tertiary Alcohols

In organic synthesis, the oxidation of alcohols to carbonyl compounds is a fundamental transformation. While primary and secondary alcohols are readily oxidized to aldehydes and ketones, respectively, tertiary alcohols such as 2-Methyl-2-heptanol are notably resistant to oxidation under standard conditions. This resistance stems from the absence of a hydrogen atom on the carbon bearing the hydroxyl group, a key feature required for the typical elimination mechanism of oxidation.

Standard oxidizing agents like chromic acid or potassium permanganate, which are effective for primary and secondary alcohols, do not yield the corresponding ketone from a tertiary alcohol. Instead, harsh reaction conditions involving strong acids and high temperatures can lead to the cleavage of carbon-carbon bonds, resulting in degradation of the molecule rather than the desired ketone.

This document will first elucidate the chemical principles behind the non-reactivity of this compound. Subsequently, it will provide a detailed experimental protocol for the oxidation of a structurally similar secondary alcohol, 2-heptanol , to its corresponding ketone, 2-heptanone . This serves as a practical guide and a comparative study for researchers working with related structures.

Mechanistic Insight: Why this compound Resists Oxidation

The stability of tertiary alcohols to oxidation is a core concept in organic chemistry. The mechanism of alcohol oxidation typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom (the α-carbon), leading to the formation of a carbon-oxygen double bond. As illustrated in the diagram below, tertiary alcohols lack a hydrogen atom on the α-carbon, thus preventing the formation of a ketone.

Figure 1. Non-reactivity of this compound to oxidation.

Comparative Protocol: Oxidation of 2-Heptanol to 2-Heptanone

As a practical alternative, this section details the oxidation of the secondary alcohol isomer, 2-heptanol, to 2-heptanone. Several methods are available for this transformation, including Jones oxidation, Swern oxidation, and the use of pyridinium chlorochromate (PCC). Below is a detailed protocol using a more environmentally benign and cost-effective method: sodium hypochlorite (bleach) in acetic acid.[1]

Experimental Protocol: Sodium Hypochlorite Oxidation of 2-Heptanol

This protocol is adapted from a procedure for the selective oxidation of secondary alcohols.[1]

Materials:

  • 2-heptanol

  • Glacial acetic acid

  • Sodium hypochlorite solution (commercial bleach, e.g., Clorox®, ~5-6% NaOCl)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, and distillation apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptanol (e.g., 1.0 g, 8.6 mmol) in glacial acetic acid (5 mL).

  • Addition of Oxidant: Add sodium hypochlorite solution (e.g., 10.6 g, ~13.8 mmol) dropwise to the stirred alcohol solution over a period of 15 minutes. Maintain the reaction temperature between 15-25°C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 15 minutes at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting alcohol.

  • Quenching: Test for the presence of excess oxidant by placing a drop of the reaction mixture on potassium iodide-starch paper (a blue-black color indicates excess oxidant). Quench any excess hypochlorite by the dropwise addition of saturated sodium bisulfite solution until the test is negative.

  • Workup: Transfer the reaction mixture to a separatory funnel. Dilute with water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to remove acetic acid, followed by a wash with brine (20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation or simple distillation to yield the crude 2-heptanone.

  • Purification: The crude product can be purified by simple distillation if necessary.

Data Presentation

The following table summarizes typical quantitative data for the oxidation of secondary alcohols using various common methods.

Oxidation MethodOxidizing AgentSubstrateProductTypical Yield (%)Reaction TimeRef.
Hypochlorite Oxidation NaOCl / Acetic Acid2-Heptanol2-Heptanone~80-90%30 min[1]
Jones Oxidation CrO₃ / H₂SO₄ / AcetoneSecondary AlcoholsKetones>90%1-4 hours
Swern Oxidation (COCl)₂ / DMSO / Et₃NSecondary AlcoholsKetones>90%1-2 hours
PCC Oxidation Pyridinium ChlorochromateSecondary AlcoholsKetones~70-90%2-4 hours
Biocatalytic Oxidation Saccharomyces cerevisiae2-Heptanol2-Heptanone~100%30 hours[2]

Experimental Workflow Visualization

The logical flow of the experimental protocol for the oxidation of 2-heptanol is depicted below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Purification A Dissolve 2-Heptanol in Acetic Acid B Dropwise addition of Sodium Hypochlorite (15-25°C) A->B C Stir at Room Temp (15 min) B->C D Monitor by TLC C->D E Quench with Sodium Bisulfite D->E F Extract with Diethyl Ether E->F G Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄ G->H I Solvent Removal (Rotary Evaporation) H->I J Purify by Distillation I->J Product Pure 2-Heptanone J->Product

Figure 2. Workflow for the oxidation of 2-heptanol.

Applications of Heptanones

While the direct oxidation product of this compound is not readily accessible, its isomer, 2-heptanone (also known as methyl amyl ketone), has several applications in research and industry.

  • Industrial Solvents: 2-Heptanone is utilized as a solvent for various materials, including resins, lacquers, and inks.

  • Flavors and Fragrances: It possesses a fruity, banana-like aroma and is used as a fragrance ingredient in cosmetics and a flavoring agent in foods.

  • Chemical Synthesis: In a laboratory setting, 2-heptanone serves as a versatile intermediate for the synthesis of more complex organic molecules.

  • Biological Activity: Research has shown that 2-heptanone is a natural product found in some organisms and can act as a pheromone. It has also been investigated for its potential as a repellent and has been identified as a metabolite of n-heptane exposure in humans.

There is limited specific information on the use of heptanones in drug development, where their primary role would likely be as a synthetic intermediate or a solvent in formulation processes.

Conclusion

The oxidation of this compound to a ketone is not a feasible transformation using standard chemical methods due to its tertiary alcohol structure. Researchers aiming to synthesize the corresponding ketone should consider alternative synthetic routes. However, the oxidation of isomeric secondary alcohols, such as 2-heptanol, is a straightforward and high-yielding reaction. The provided protocol using sodium hypochlorite offers a cost-effective and relatively safe method for producing 2-heptanone, a compound with various applications in the chemical and fragrance industries. Understanding the reactivity differences between alcohol isomers is crucial for efficient and successful synthetic planning.

References

Application Notes and Protocols: 2-Methyl-2-heptanol as a Frothing Agent in Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-2-heptanol as a frothing agent in mineral flotation processes. The information is intended for researchers and scientists in the fields of mineral processing and chemistry.

Introduction to this compound as a Frothing Agent

This compound is a tertiary alcohol with the chemical formula C8H18O.[1][2] Like other aliphatic alcohols with 6 to 8 carbon atoms, it is expected to function as a frothing agent in mineral flotation.[3] Frothers are surfactants that adsorb at the air-water interface, reducing surface tension and facilitating the formation of a stable froth layer essential for the separation of hydrophobic mineral particles from the gangue.[3] The performance of a frother is critically dependent on its ability to control bubble size and froth stability.[4][5] While specific data for this compound is limited, its properties can be inferred from similar, widely used frothers like Methyl Isobutyl Carbinol (MIBC) and 2-ethylhexanol.

Physicochemical Properties

The effectiveness of a frothing agent is closely linked to its physical and chemical properties. Below is a summary of the known and estimated properties of this compound relevant to its application in flotation.

PropertyValueReference
Chemical Formula C8H18O[1][2]
Molecular Weight 130.23 g/mol [2]
Appearance Colorless liquid[6]
Boiling Point 155-157 °C @ 760 mmHg[6]
Vapor Pressure 0.624 mmHg @ 30 °C (estimated)[6]
Water Solubility 2500 mg/L @ 30 °C (experimental)[6]
logP (o/w) 2.622 (estimated)[6]

Mechanism of Action

The primary role of this compound as a frother is to stabilize air bubbles within the flotation pulp and create a persistent froth phase. This is achieved through the following mechanisms:

  • Adsorption at the Air-Water Interface: The non-polar hydrocarbon tail of the this compound molecule orients towards the air phase, while the polar hydroxyl group remains in the water phase. This orientation reduces the surface tension of the water.

  • Prevention of Bubble Coalescence: The presence of frother molecules at the bubble surface creates a barrier that hinders the merging of individual bubbles, leading to a smaller average bubble size. Smaller bubbles increase the total bubble surface area available for particle attachment, enhancing flotation kinetics.

  • Froth Stabilization: The frother contributes to the formation of a stable froth layer at the surface of the flotation cell. This froth must be stable enough to be collected but should also break down easily in the launders for subsequent processing.

Below is a diagram illustrating the general mechanism of a frothing agent in mineral flotation.

cluster_pulp Pulp Phase cluster_froth Froth Phase Air_Bubble Air Bubble Mineralized_Bubble Mineralized Bubble Air_Bubble->Mineralized_Bubble Rises to surface Hydrophobic_Mineral Hydrophobic Mineral Particle Hydrophobic_Mineral->Air_Bubble Attachment Hydrophilic_Gangue Hydrophilic Gangue Particle Tailings Tailings Hydrophilic_Gangue->Tailings Remains in pulp Frother Frother->Air_Bubble Adsorption at air-water interface Froth_Structure Stable Froth Mineralized_Bubble->Froth_Structure Formation of Concentrate_Launder Concentrate_Launder Froth_Structure->Concentrate_Launder Recovery Start Start Prepare_Ore_Pulp Prepare Ore Pulp Start->Prepare_Ore_Pulp pH_Adjustment pH Adjustment Prepare_Ore_Pulp->pH_Adjustment Add_Collector Add Collector & Condition pH_Adjustment->Add_Collector Add_Frother Add this compound & Condition Add_Collector->Add_Frother Flotation Perform Flotation Add_Frother->Flotation Collect_Products Collect Concentrate & Tailings Flotation->Collect_Products Analyze_Products Filter, Dry, Weigh & Assay Collect_Products->Analyze_Products Calculate_Performance Calculate Recovery & Grade Analyze_Products->Calculate_Performance End End Calculate_Performance->End

References

Application Notes and Protocols: 2-Methyl-2-heptanol in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methyl-2-heptanol as a precursor for flavor and fragrance compounds. This document details the primary synthetic pathways, including esterification to produce fruity and floral esters, and dehydration to generate alkenes with potential applications in perfumery. While this compound itself is a colorless liquid with a mild alcohol odor, its derivatives possess more distinct and potentially valuable organoleptic properties.[1] It is important to note that this compound is not recommended for direct use in fragrance or flavor applications.[2]

Synthetic Pathways Overview

This compound, as a tertiary alcohol, can undergo several key reactions to yield compounds of interest for the flavor and fragrance industry. The two primary transformations explored in these notes are:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters, which are often characterized by fruity and sweet aromas.

  • Dehydration: Elimination of water to produce a mixture of unsaturated hydrocarbons (alkenes), which can contribute to various scent profiles.

A closely related compound, 2,5,6-trimethyl-2-heptanol, is noted for its floral, freesia-type odor with a slightly fruity character, highlighting the potential of structurally similar tertiary alcohols in fragrance applications.[3][4]

Esterification of this compound for Fruity and Floral Esters

The esterification of this compound can lead to the formation of various esters, each with a unique scent profile. The resulting esters, such as 2-methyl-2-heptyl acetate and 2-methyl-2-heptyl formate, are anticipated to possess fruity and floral notes, akin to other volatile esters used in the industry. For instance, the structurally similar heptyl acetate has a pleasant, fruity aroma reminiscent of pear and apricot.[5][6][7] Similarly, heptyl formate is described as having a fruity-floral odor with a sweet taste of plum.[8][9][10]

Experimental Protocol: Fischer Esterification of this compound

This protocol describes a general procedure for the synthesis of 2-methyl-2-heptyl acetate.

Materials:

  • This compound

  • Acetic acid, glacial

  • Sulfuric acid, concentrated

  • Sodium bicarbonate solution, 5% aqueous

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of this compound and 1.2 moles of glacial acetic acid.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol mass) to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester by vacuum distillation.

Expected Products and Quantitative Data

The following table summarizes the expected products and their estimated physical properties. Please note that specific yields can vary based on reaction conditions.

ProductFormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor Profile (Predicted)
2-Methyl-2-heptyl acetateC10H20O2172.26~180-190Fruity, pear, sweet
2-Methyl-2-heptyl formateC9H18O2158.24~160-170Fruity, plum-like, slightly floral

Dehydration of this compound for Alkene Synthesis

The acid-catalyzed dehydration of this compound is expected to yield a mixture of two primary alkene isomers: 2-methyl-1-heptene and 2-methyl-2-heptene. The ratio of these products is dependent on the reaction conditions, with the more substituted alkene (2-methyl-2-heptene) generally being the major product according to Zaitsev's rule. These alkenes can serve as intermediates or directly as components in fragrance formulations.

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol outlines a general method for the dehydration of this compound.

Materials:

  • This compound

  • Sulfuric acid, concentrated (or phosphoric acid)

  • Sodium hydroxide solution, 10% aqueous

  • Brine (saturated sodium chloride solution)

  • Anhydrous calcium chloride

  • Standard laboratory glassware for distillation

Procedure:

  • Place 1.0 mole of this compound in a distillation flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 10-20% by volume) to the alcohol while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Gently heat the mixture to initiate the dehydration reaction. The alkene products will distill as they are formed.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with 10% sodium hydroxide solution and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous calcium chloride.

  • Redistill the dried product to obtain the purified alkene mixture.

Expected Products and Quantitative Data

The table below details the expected products from the dehydration of this compound.

ProductFormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Methyl-1-hepteneC8H16112.21119.3
2-Methyl-2-hepteneC8H16112.21122

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic pathways described.

Esterification Esterification of this compound This compound This compound Fruity/Floral Ester (e.g., 2-Methyl-2-heptyl acetate) Fruity/Floral Ester (e.g., 2-Methyl-2-heptyl acetate) This compound->Fruity/Floral Ester (e.g., 2-Methyl-2-heptyl acetate) + Carboxylic Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic Acid (e.g., Acetic Acid) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Fruity/Floral Ester (e.g., 2-Methyl-2-heptyl acetate) Reflux

Caption: Fischer Esterification Workflow.

Dehydration Dehydration of this compound This compound This compound Alkene Mixture Alkene Mixture This compound->Alkene Mixture + Acid Catalyst, Heat Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) 2-Methyl-1-heptene (Minor) 2-Methyl-1-heptene (Minor) Alkene Mixture->2-Methyl-1-heptene (Minor) 2-Methyl-2-heptene (Major) 2-Methyl-2-heptene (Major) Alkene Mixture->2-Methyl-2-heptene (Major)

Caption: Acid-Catalyzed Dehydration Workflow.

References

2-Methyl-2-heptanol: A Versatile Intermediate in the Synthesis of the Cardiovascular Drug Heptaminol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2M2H-01

Introduction

2-Methyl-2-heptanol, a tertiary alcohol with the chemical formula C8H18O, serves as a crucial intermediate in the synthesis of various chemical compounds. In the pharmaceutical industry, it is a key precursor in the production of 6-amino-2-methyl-2-heptanol, a compound better known as Heptaminol. Heptaminol is a sympathomimetic amine utilized in the treatment of cardiovascular conditions such as orthostatic hypotension due to its cardiotonic and vasoconstrictive properties. This document outlines the role of this compound as a building block for Heptaminol, detailing the synthetic pathway, experimental protocols, and the pharmacological action of the final active pharmaceutical ingredient (API).

Data Presentation

The synthesis of Heptaminol from a precursor derivable from this compound, such as 6-methyl-5-hepten-2-one, involves a key reductive amination step. The following tables summarize the key quantitative data associated with this transformation.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound2-methylheptan-2-olC8H18O130.23162
6-Methyl-5-hepten-2-one6-methylhept-5-en-2-oneC8H12O126.18172-174
Heptaminol6-amino-2-methylheptan-2-olC8H19NO145.24-

Table 2: Reaction Parameters for the Synthesis of a Heptaminol Analog

ParameterValueReference
Starting MaterialMethyl-2-heptene-2-one-6US Patent 1,972,450
ReagentMethylamine (aqueous solution)US Patent 1,972,450
Reducing AgentActivated AluminiumUS Patent 1,972,450
SolventAlcoholUS Patent 1,972,450
Reaction Time1 hour (addition)US Patent 1,972,450
Yield65-75% of theoreticalUS Patent 1,972,450

Note: This data is for a closely related analog, methylamino-6-methyl-2-heptene-2, as detailed in the cited patent. The synthesis of Heptaminol would follow a similar reductive amination pathway.

Experimental Protocols

The synthesis of Heptaminol from a commercially available precursor, 6-methyl-5-hepten-2-one, which can be synthesized from this compound, is presented below. The protocol is based on established reductive amination procedures.

Protocol 1: Synthesis of 6-amino-2-methyl-2-heptanol (Heptaminol) via Reductive Amination

Objective: To synthesize Heptaminol from 6-methyl-5-hepten-2-one.

Materials:

  • 6-Methyl-5-hepten-2-one

  • Ammonia (aqueous or in alcohol)

  • Raney Nickel or Sodium Borohydride (as reducing agent)

  • Ethanol (or other suitable alcohol as solvent)

  • Hydrogen gas (if using catalytic hydrogenation)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Hydrogenation apparatus (if applicable)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 6-methyl-5-hepten-2-one in ethanol.

    • Add an excess of ammonia solution.

    • Stir the mixture at room temperature for several hours to form the corresponding imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • Method A: Catalytic Hydrogenation

      • To the imine solution, add a catalytic amount of Raney Nickel.

      • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

      • Heat the mixture gently (e.g., 40-50 °C) and stir vigorously until hydrogen uptake ceases.

    • Method B: Chemical Reduction

      • Cool the imine solution in an ice bath.

      • Slowly add sodium borohydride in portions, maintaining the temperature below 20 °C.

      • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Work-up and Purification:

    • If using Raney Nickel, carefully filter the catalyst.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with hydrochloric acid to form the hydrochloride salt of Heptaminol, which is water-soluble.

    • Wash the aqueous solution with diethyl ether to remove any unreacted ketone and other non-basic impurities.

    • Basify the aqueous layer with a sodium hydroxide solution to liberate the free amine (Heptaminol).

    • Extract the Heptaminol into diethyl ether.

    • Dry the combined ether extracts over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to obtain crude Heptaminol.

    • Further purification can be achieved by vacuum distillation or by recrystallization of its hydrochloride salt.

Expected Yield: Based on analogous reactions, a yield of 60-80% can be anticipated.

Mandatory Visualization

Signaling Pathway of Heptaminol

Heptaminol functions as an indirect sympathomimetic agent. Its primary mechanism of action involves the modulation of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1][2]

Heptaminol_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiac Muscle, Vascular Smooth Muscle) NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α and β) NE->Adrenergic_Receptor Binds to Heptaminol_in Heptaminol NE_Vesicle NE Vesicles Heptaminol_in->NE_Vesicle Stimulates Release Heptaminol_in->NET Inhibits Reuptake NE_Vesicle->NE Exocytosis Cellular_Response Increased Heart Rate Increased Contractility Vasoconstriction Adrenergic_Receptor->Cellular_Response Initiates

Mechanism of action of Heptaminol.

Experimental Workflow for Heptaminol Synthesis

The following diagram illustrates the key steps in the synthesis of Heptaminol from 6-methyl-5-hepten-2-one.

Heptaminol_Synthesis_Workflow Start 6-Methyl-5-hepten-2-one Imine_Formation Imine Formation (with Ammonia) Start->Imine_Formation Reduction Reduction (e.g., Catalytic Hydrogenation) Imine_Formation->Reduction Workup Acid-Base Work-up & Extraction Reduction->Workup Purification Purification (e.g., Distillation) Workup->Purification End Heptaminol Purification->End

Synthetic workflow for Heptaminol.

References

Application of 2-Methyl-2-heptanol in Plastics and Resins Production: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-heptanol, a tertiary octyl alcohol, is a colorless liquid with applications primarily documented as a solvent in various industrial processes and as an intermediate in the synthesis of fragrances. While general statements in technical literature suggest its potential utility as a component in the production of synthetic rubber and plastics, a comprehensive review of publicly available scientific literature, patents, and technical data sheets reveals a significant lack of specific application notes or detailed experimental protocols for its direct use in the manufacturing of plastics and resins. This document summarizes the available information and explores the theoretical potential of this compound in polymer chemistry based on the general reactivity of tertiary alcohols.

Introduction

This compound (CAS No. 625-25-2) is a branched-chain alcohol with the molecular formula C8H18O.[1][2] Its structural characteristics, particularly the tertiary hydroxyl group, influence its chemical reactivity and potential applications. Generally, alcohols are utilized in the polymer industry as monomers, initiators, chain transfer agents, or solvents.[3] However, the specific roles and practical applications of this compound in these areas are not well-documented.

Current Documented Applications

The primary established applications of this compound are:

  • Solvent: It is used as a solvent in the manufacturing of dyes, inks, and fragrances.

  • Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, particularly in the fragrance industry.

Some sources mention its role as a key component in the production of synthetic rubber and plastics, but they do not provide specific details on the types of polymers, the nature of its incorporation, or the resulting material properties.[4]

Theoretical Applications in Polymer Chemistry

Based on the general chemical behavior of tertiary alcohols, the following potential applications of this compound in plastics and resin production can be postulated. It is crucial to note that these are theoretical and lack direct experimental validation in the available literature.

Chain Transfer Agent

In radical polymerization, alcohols can act as chain transfer agents, which helps in controlling the molecular weight of the resulting polymer. The reactivity in this role depends on the lability of the C-H or O-H bonds. While possible, there is no specific data available on the chain transfer constant of this compound for common monomers like styrenes, acrylates, or vinyl esters.

Logical Relationship: Role as a Chain Transfer Agent

G Growing_Polymer_Radical Growing Polymer Radical Terminated_Polymer Terminated Polymer Chain Growing_Polymer_Radical->Terminated_Polymer H-atom abstraction 2_Methyl_2_heptanol This compound New_Radical New Radical Species 2_Methyl_2_heptanol->New_Radical Radical formation New_Polymer_Chain New Polymer Chain New_Radical->New_Polymer_Chain Initiates new chain Monomer Monomer Monomer->New_Polymer_Chain

Caption: Theoretical workflow of this compound as a chain transfer agent.

Monomer in Polycondensation Reactions

Tertiary alcohols are generally not used as primary monomers in the synthesis of polyesters due to steric hindrance around the hydroxyl group, which makes esterification reactions difficult. Similarly, their direct reaction with isocyanates to form polyurethanes is sluggish compared to primary and secondary alcohols.

Modifier for Resins

This compound could theoretically be used as a reactive diluent or a viscosity modifier in some resin systems, such as epoxy or acrylic resins. Its solvent properties could aid in processing, and it might be incorporated into the polymer network under specific curing conditions, potentially affecting the final properties like flexibility or hydrophobicity. However, no specific formulations or performance data are available.

Data Presentation

Due to the absence of quantitative data in the literature regarding the application of this compound in plastics and resins, a comparative data table cannot be constructed. Searches for its effects on polymer properties, optimal concentrations, or reaction yields in polymerization processes did not yield any specific results.

Experimental Protocols

A thorough search for experimental protocols detailing the use of this compound in the synthesis of plastics or resins did not yield any specific methodologies. The scientific and patent literature does not appear to contain detailed procedures for its incorporation as a monomer, initiator, or significant modifier in any polymer system.

Conclusion

While this compound is an industrially available chemical with established uses as a solvent and fragrance intermediate, its application in the production of plastics and resins is not well-documented in publicly accessible sources. The information available is general and lacks the specific quantitative data and experimental protocols required by researchers and scientists for practical application. The theoretical roles it might play are based on the general reactivity of tertiary alcohols, but these have not been substantiated with specific examples for this compound. Therefore, any researcher interested in exploring the use of this compound in polymer chemistry would be venturing into a novel area of research requiring foundational studies to determine its reactivity and effects on polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methyl-2-heptanol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this tertiary alcohol, particularly after synthesis via Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound.

Grignard Reaction Work-up

Question 1: My Grignard reaction work-up is violently exothermic. How can I control it?

Answer: This is a common issue due to the highly reactive nature of the unreacted Grignard reagent with the quenching agent (e.g., water or acid).

  • Troubleshooting Steps:

    • Cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching solution.

    • For larger-scale reactions, consider adding the reaction mixture slowly to a cooled quenching solution instead of the other way around.[1]

Question 2: A large amount of white precipitate (magnesium salts) has formed during the work-up, making extraction difficult. What should I do?

Answer: The white precipitate consists of magnesium salts, such as magnesium hydroxyhalides.

  • Troubleshooting Steps:

    • To dissolve these salts, add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring until the solids dissolve and two clear layers are visible.[1]

    • Ensure a sufficient amount of the acidic work-up solution is used.[1]

    • Alternatively, a saturated aqueous solution of ammonium chloride can be used as a milder quenching agent to minimize the risk of acid-catalyzed dehydration of the tertiary alcohol.[1]

Question 3: I'm experiencing a persistent emulsion during extraction. How can I resolve this?

Answer: Emulsions are common in Grignard work-ups due to the presence of fine magnesium salts.

  • Troubleshooting Steps:

    • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1]

    • If the emulsion persists, filter the mixture through a pad of Celite.[1]

    • For very stubborn emulsions, centrifugation may be effective if the scale of the reaction permits.[1]

Common Impurities

Question 4: My purified product is contaminated with a nonpolar impurity. What could it be?

Answer: A common nonpolar byproduct, especially when using aryl halides in the Grignard synthesis, is a biphenyl compound formed from the coupling of the Grignard reagent.

  • Purification Strategy:

    • This byproduct can often be removed by column chromatography or by trituration with a cold nonpolar solvent like hexanes.

Question 5: I have unreacted ketone/aldehyde starting material in my product. How can I remove it?

Answer: This indicates an incomplete reaction.

  • Purification Strategy:

    • The unreacted starting material is typically more polar than the biphenyl byproduct but less polar than the desired alcohol. It can usually be separated using silica gel column chromatography.

Purification by Distillation

Question 6: My distillation is proceeding very slowly or not at all.

Answer: This could be due to several factors.

  • Troubleshooting Steps:

    • Inadequate Heating: Ensure the heating mantle is set to an appropriate temperature to bring the liquid to a steady boil.

    • Poor Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.

    • Vacuum Leaks (for vacuum distillation): Check all joints and connections for leaks. Ensure a good seal with appropriate grease if necessary.

Question 7: The separation of my product from impurities during fractional distillation is poor.

Answer: This suggests that the boiling points of your product and the impurity are very close.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for more theoretical plates, which enhances separation. This means collecting the distillate at a slower rate.

    • Consider Extractive Distillation: If simple fractional distillation is ineffective, extractive distillation with a suitable high-boiling solvent may be an option to alter the relative volatilities of the components.

Purification by Column Chromatography

Question 8: I'm not getting good separation of this compound from nonpolar impurities on my silica gel column.

Answer: This is likely an issue with the solvent system (mobile phase).

  • Troubleshooting Steps:

    • Optimize Solvent Polarity: this compound is a relatively polar molecule due to the hydroxyl group. You will need a solvent system with a polar component to elute it from the silica gel. A common starting point for alcohols is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 ratio).

    • Use TLC to Guide Solvent Selection: Before running the column, use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal system will give your product an Rf value of around 0.2-0.4 and good separation from impurities.

    • Gradient Elution: If you have both very nonpolar and more polar impurities, a gradient elution can be effective. Start with a nonpolar solvent (e.g., 100% hexanes) to elute the nonpolar byproducts, then gradually increase the polarity by adding more ethyl acetate to elute your product.

Question 9: My product seems to be degrading on the silica gel column.

Answer: Tertiary alcohols can be sensitive to the acidic nature of silica gel and may undergo dehydration.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: You can neutralize the silica gel by adding a small amount of a tertiary amine, like triethylamine (e.g., 1%), to your eluent.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Data Presentation

The following table summarizes the physical properties and expected purity for this compound with different purification methods.

Property/MethodValue/Expected Outcome
Physical Properties
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol
Boiling Point162 °C
Density0.82 g/mL
Purification Method Expected Purity
Fractional Distillation>95% (depending on impurities' boiling points)
Column Chromatography>98%
Extractive DistillationPotentially >99% (highly dependent on the chosen entrainer)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.

  • Heating and Distillation:

    • Gently heat the distillation flask.

    • Collect a small forerun of any low-boiling impurities.

    • Slowly increase the heating to distill the this compound, collecting the fraction that boils at approximately 162 °C.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • Identify a solvent system that provides good separation with an Rf value for the product of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexanes).

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by the desired product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

    • Confirm the purity by GC-MS or NMR.

Mandatory Visualization

PurificationWorkflow General Purification Workflow for Crude this compound crude Crude this compound (from Grignard reaction) workup Aqueous Work-up (e.g., with sat. NH4Cl or dilute HCl) crude->workup extraction Solvent Extraction (e.g., with diethyl ether or ethyl acetate) workup->extraction drying Drying of Organic Layer (e.g., with anhydrous MgSO4 or Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification Method concentration->purification_choice distillation Fractional Distillation purification_choice->distillation For large quantities and volatile impurities chromatography Column Chromatography purification_choice->chromatography For high purity and removal of close-boiling impurities analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for crude this compound.

References

Technical Support Center: 2-Methyl-2-heptanol Purity and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-heptanol. The following sections detail methods for identifying and removing common impurities encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Impurities in this compound typically arise from its synthesis, most commonly the Grignard reaction between methylmagnesium bromide and 2-heptanone. Potential impurities include:

  • Unreacted Starting Materials: 2-heptanone and residual Grignard reagent-derived species.

  • Side-Reaction Byproducts: Other isomeric alcohols or dehydration products (alkenes) formed under acidic workup conditions.

  • Solvent Residues: Ethers (like diethyl ether or THF) used as solvents in the Grignard reaction.

  • Water: Can be present due to incomplete drying of the product or from the workup.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: A quick assessment of purity can be made through:

  • Boiling Point Measurement: A sharp and consistent boiling point close to the literature value (155-157 °C at 760 mmHg) suggests high purity. A broad boiling range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity. Multiple spots suggest the presence of impurities.

  • Spectroscopic Methods: NMR (¹H and ¹³C) and IR spectroscopy can provide a more detailed picture of the sample's composition and reveal the presence of functional groups belonging to impurities.

Q3: My this compound appears cloudy. What could be the cause?

A3: Cloudiness in this compound is often due to the presence of water or insoluble inorganic salts from the synthesis workup. It is sparingly soluble in water, so even small amounts can cause a hazy appearance.

Q4: During fractional distillation, my separation efficiency is poor. What are the common causes?

A4: Poor separation during fractional distillation can result from several factors:

  • Distillation Rate: Distilling too quickly does not allow for proper equilibrium to be established in the fractionating column.

  • Insufficient Reflux: Inadequate insulation of the column can lead to heat loss and prevent the necessary series of vapor-liquid equilibria.

  • Column Efficiency: The fractionating column may not have enough theoretical plates for the separation of closely boiling impurities.

  • Flooding or Bumping: Excessive heating can lead to "flooding" where the liquid is pushed up the column, or "bumping" where sudden, violent boiling occurs.

Troubleshooting Guides

Issue 1: Identification of Unknown Impurities

If you suspect your this compound sample is impure but are unsure of the identity of the contaminants, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful analytical technique for separation and identification.

Troubleshooting Workflow for Impurity Identification

Caption: Workflow for identifying and quantifying impurities using GC-MS.

Issue 2: Removing Impurities

Based on the nature of the impurities identified, you can select an appropriate purification method.

Logical Flow for Purification Method Selection

Caption: Decision tree for selecting a suitable purification method.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgSolubility in Water
This compound 130.23155-1572500 mg/L at 30°C
2-Heptanone114.19151Slightly soluble
Diethyl Ether74.1234.6Soluble
Tetrahydrofuran (THF)72.1166Miscible
Water18.02100N/A

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is effective for separating this compound from impurities with significantly different boiling points, such as residual ether solvents or less volatile byproducts.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser. Ensure all glass joints are properly sealed.

  • Sample Charging: Add the impure this compound and a few boiling chips to the distillation flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, control the heating rate to maintain a slow and steady distillation. The vapor will rise through the fractionating column, and the temperature at the thermometer should stabilize at the boiling point of the first fraction.

  • Fraction Collection: Collect the fractions in separate receiving flasks. The first fraction will be enriched in the more volatile components. Discard this forerun.

  • Product Collection: As the temperature rises and stabilizes at the boiling point of this compound (155-157 °C), collect the main fraction.

  • Termination: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

Protocol 2: Purification by Column Chromatography

Column chromatography is suitable for separating this compound from impurities with different polarities, such as unreacted 2-heptanone.

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Technical Support Center: Optimizing 2-Methyl-2-heptanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-2-heptanol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1][2][3] This involves the reaction of a Grignard reagent with a suitable ketone. Two principal retrosynthetic pathways are employed:

  • Route A: Reaction of methylmagnesium halide (e.g., bromide or iodide) with 2-heptanone.

  • Route B: Reaction of an n-pentylmagnesium halide with acetone.

Other reported methods, though less common for laboratory-scale synthesis, include hydroformylation followed by reduction, and the reduction of corresponding ketones.[4]

Q2: How do I choose between the two main Grignard synthesis routes?

A2: The choice between reacting methylmagnesium halide with 2-heptanone versus n-pentylmagnesium halide with acetone depends on several factors, including the availability and cost of starting materials, and potential side reactions. Both routes can be effective, and the optimal choice may depend on specific laboratory conditions and desired purity profile.

Q3: What are the critical parameters to control for a successful Grignard reaction?

A3: The success of a Grignard reaction hinges on several critical factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the Grignard reagent.

  • Initiation: The reaction between magnesium metal and the alkyl halide can sometimes be difficult to start. Activation of the magnesium surface may be necessary.

  • Temperature Control: The Grignard reaction is exothermic. Proper temperature control is crucial to minimize side reactions and ensure a safe procedure. Addition of the ketone is often performed at low temperatures (e.g., 0 °C).[5]

  • Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[6]

Q4: What are the common side reactions in the synthesis of this compound via Grignard reaction?

A4: Several side reactions can reduce the yield and purity of the desired tertiary alcohol:

  • Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, forming an enolate. This is more prevalent with sterically hindered ketones.

  • Reduction: In some cases, the ketone can be reduced to a secondary alcohol.

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.[5]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of the starting ketone. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to determine the presence of product and byproducts.[7]

Troubleshooting Guides

Problem 1: The Grignard reaction fails to initiate.

Possible Cause Solution
Inactive magnesium surface (oxide layer)Gently crush a few magnesium turnings in the flask with a dry stirring rod to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[5]
Wet glassware or solventEnsure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened or distilled anhydrous solvents.
Impure alkyl halideUse a freshly distilled or high-purity alkyl halide.

Problem 2: Low yield of this compound.

Possible Cause Solution
Grignard reagent was quenched by moisture or acidic protons.Strictly maintain anhydrous conditions throughout the experiment. Ensure all reagents are dry.
Incomplete reactionAllow the reaction to stir for a sufficient amount of time after the addition of the ketone, potentially with gentle warming to room temperature.
Side reactions (enolization, reduction, coupling)Control the reaction temperature carefully, especially during the addition of the ketone (maintain at 0 °C). Use a less sterically hindered Grignard reagent if possible.
Inefficient work-upUse a saturated aqueous solution of ammonium chloride for quenching, as it is less acidic than strong acids and can minimize side reactions during work-up. Ensure thorough extraction of the product from the aqueous layer.

Problem 3: The final product is impure.

Possible Cause Solution
Presence of unreacted starting materialsEnsure the reaction goes to completion by monitoring with TLC. Use a slight excess of the Grignard reagent.
Formation of byproductsOptimize reaction conditions (temperature, addition rate) to minimize side reactions.
Inefficient purificationPurify the crude product by fractional distillation. Collect the fraction at the correct boiling point for this compound (approximately 162 °C).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

RouteGrignard ReagentKetoneTypical SolventsReported Yield
AMethylmagnesium bromide/iodide2-HeptanoneDiethyl ether, THFGood to Excellent
Bn-Pentylmagnesium bromideAcetoneDiethyl ether, THFGood to Excellent

Note: Specific yield percentages can vary significantly based on experimental conditions and scale.

Experimental Protocols

Route A: Synthesis from 2-Heptanone and Methylmagnesium Bromide

1. Preparation of Methylmagnesium Bromide:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

2. Reaction with 2-Heptanone:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-heptanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Route B: Synthesis from Acetone and n-Pentylmagnesium Bromide

The procedure is analogous to Route A, with the following modifications:

  • Grignard Reagent Preparation: Use 1-bromopentane to prepare n-pentylmagnesium bromide.

  • Reaction: Use acetone as the ketone.

Mandatory Visualization

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification prep1 Assemble Dry Glassware prep2 Add Mg Turnings & Iodine prep1->prep2 prep3 Add Anhydrous Ether prep2->prep3 prep4 Add Alkyl Halide Solution prep3->prep4 prep5 Reflux prep4->prep5 react1 Cool Grignard to 0°C prep5->react1 Grignard Reagent react2 Add Ketone Solution react1->react2 react3 Warm to Room Temp & Stir react2->react3 workup1 Quench with NH4Cl (aq) react3->workup1 Reaction Mixture workup2 Separate Layers workup1->workup2 workup3 Extract Aqueous Layer workup2->workup3 workup4 Combine & Dry Organic Layers workup3->workup4 workup5 Solvent Removal workup4->workup5 workup6 Fractional Distillation workup5->workup6 product product workup6->product Pure this compound

Caption: Experimental workflow for the Grignard synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound cause1 Moisture Contamination start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 cause4 Inefficient Work-up start->cause4 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Increase Reaction Time/Temp cause2->sol2 sol3 Optimize Temperature Control cause3->sol3 sol4 Improve Extraction/Quenching cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Common side reactions in the synthesis of 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methyl-2-heptanol, primarily via the Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors, primarily related to the integrity of the Grignard reagent and competing side reactions.

  • Moisture in the Reaction: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the Grignard reagent, converting it to an alkane and reducing the amount available to react with your ketone.[1]

    • Troubleshooting: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure your starting materials are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[2][3][4] This is more prevalent with reactive halides.

    • Troubleshooting: Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide.[2] Control the reaction temperature, as higher temperatures can favor the Wurtz coupling.[2][3]

  • Reaction with Oxygen or Carbon Dioxide: Exposure of the Grignard reagent to air can lead to the formation of alkoxides and carboxylates, respectively, thereby reducing the yield of the desired alcohol.[1]

    • Troubleshooting: Maintain a positive pressure of an inert gas throughout the reaction.

Q2: I've isolated my product, but NMR/GC-MS analysis shows a significant amount of a high-boiling point impurity. What could this be?

A common high-boiling point impurity is the Wurtz coupling product. For instance, if you are preparing pentylmagnesium bromide from 1-bromopentane, the Wurtz coupling product would be decane.

  • Identification: The Wurtz coupling product is a non-polar hydrocarbon and will have a higher boiling point than the starting alkyl halide but may be difficult to separate from the desired alcohol by distillation alone due to close boiling points in some cases.

  • Prevention:

    • Slowly add the alkyl halide during the Grignard reagent formation.[2]

    • Maintain a low reaction temperature.[2][3]

    • Ensure a large surface area of magnesium is available.[3]

  • Removal: Careful column chromatography or fractional distillation can be used to separate the Wurtz coupling product from this compound.

Q3: My product analysis indicates the presence of an alkene. How did this form?

The formation of alkenes is likely due to the dehydration of the this compound product.[5][6]

  • Cause: This is particularly common during the acidic workup step used to quench the reaction and protonate the alkoxide intermediate.[7] Tertiary alcohols like this compound are susceptible to acid-catalyzed dehydration.

  • Troubleshooting:

    • Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride, instead of a strong acid like sulfuric or hydrochloric acid.[2]

    • Keep the temperature low during the workup.

    • Minimize the time the product is in contact with the acidic solution.

Q4: Besides the Wurtz product, are there other common side products I should be aware of?

Yes, other side reactions can occur, especially depending on the choice of ketone and Grignard reagent.

  • Enolization of the Ketone: If the ketone has acidic alpha-hydrogens, the Grignard reagent can act as a base and deprotonate the ketone to form an enolate.[1] This consumes the Grignard reagent and reduces the yield of the desired alcohol.

    • Troubleshooting: Add the Grignard reagent to the ketone at a low temperature to favor nucleophilic addition over deprotonation.

  • Reduction of the Ketone: If the Grignard reagent has a beta-hydrogen and the ketone is sterically hindered, a reduction reaction can occur, forming a secondary alcohol.[1]

Data on Side Reactions

While precise quantitative data is highly dependent on specific reaction conditions, the following table provides a qualitative summary of how different parameters can influence the prevalence of common side reactions.

ParameterImpact on Wurtz CouplingImpact on DehydrationImpact on Enolization
High Alkyl Halide Concentration High[2]N/AN/A
Elevated Reaction Temperature High[2][3]High (during workup)Can increase
Strong Acidic Workup N/AHigh[7]N/A
Sterically Hindered Ketone N/AN/ACan be significant
Slow Reagent Addition Low[2]N/ACan be lower
Use of Saturated NH4Cl Workup N/ALow[2]N/A

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 1-bromopentane and acetone.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • 1-Bromopentane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Allow to cool to room temperature under a stream of inert gas.

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.

    • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by fractional distillation or column chromatography to remove any unreacted starting materials and side products.

Visualizations

Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions 1-Bromopentane 1-Bromopentane Pentylmagnesium Bromide Pentylmagnesium Bromide 1-Bromopentane->Pentylmagnesium Bromide + Mg, Ether Alkoxide Intermediate Alkoxide Intermediate Pentylmagnesium Bromide->Alkoxide Intermediate + Acetone Decane (Wurtz Product) Decane (Wurtz Product) Pentylmagnesium Bromide->Decane (Wurtz Product) + 1-Bromopentane This compound This compound Alkoxide Intermediate->this compound + H3O+ (Workup) 2-Methyl-1-heptene / 2-Methyl-2-heptene 2-Methyl-1-heptene / 2-Methyl-2-heptene This compound->2-Methyl-1-heptene / 2-Methyl-2-heptene - H2O (Acidic Workup) Acetone Acetone Enolate Enolate Acetone->Enolate + Pentylmagnesium Bromide (as base)

Caption: Reaction scheme for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting Start Low Yield or Impure Product Check_Yield Is the yield low? Start->Check_Yield Check_Purity Are there impurities? Start->Check_Purity Moisture Moisture contamination? Check_Yield->Moisture Wurtz Wurtz coupling? Check_Yield->Wurtz Alkene Alkene impurity? Check_Purity->Alkene High_Boiling High-boiling impurity? Check_Purity->High_Boiling Sol_Moisture Flame-dry glassware, use anhydrous reagents Moisture->Sol_Moisture Yes Sol_Wurtz Slow halide addition, control temperature Wurtz->Sol_Wurtz Yes End Optimized Synthesis Sol_Moisture->End Sol_Wurtz->End Sol_Alkene Use mild workup (NH4Cl), keep temperature low Alkene->Sol_Alkene Yes Sol_High_Boiling Improve purification (distillation/chromatography) High_Boiling->Sol_High_Boiling Yes Sol_Alkene->End Sol_High_Boiling->End

Caption: A workflow for troubleshooting common issues in this compound synthesis.

References

Stability and degradation pathways of 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2-Methyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a tertiary alcohol with the chemical formula C8H18O.[1] It is a colorless liquid with a mild alcohol odor.[1] Due to its properties as a solvent and its chemical reactivity, it is used in various industrial applications, including as a solvent for resins and coatings, a flotation agent in ore processing, and as a chemical intermediate in organic synthesis.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept away from heat, sparks, open flames, and other sources of ignition.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are acid-catalyzed dehydration and oxidation. Under acidic conditions, it can undergo dehydration to form alkenes.[1] In the presence of strong oxidizing agents, it can be converted to various carbonyl compounds.[1]

Q4: Is this compound stable to light?

Q5: What are the expected products of acid-catalyzed dehydration of this compound?

A5: The acid-catalyzed dehydration of this compound is expected to yield a mixture of isomeric alkenes, primarily 2-methyl-2-heptene and 2-methyl-1-heptene, with the more substituted alkene being the major product according to Zaitsev's rule.

Q6: What happens when this compound is exposed to strong oxidizing agents?

A6: As a tertiary alcohol, this compound is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, it can undergo oxidation, which involves the cleavage of carbon-carbon bonds to form smaller carbonyl compounds like ketones and carboxylic acids.[2] For instance, vigorous oxidation can potentially yield acetone and propionic acid.[2]

Troubleshooting Guides

Issue 1: Unexpected peaks in Gas Chromatography (GC) analysis of a this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review the storage conditions. Was the container tightly sealed? Was it stored in a cool, dark place away from acidic or oxidizing contaminants? If degradation is suspected, obtain a fresh, unopened sample for comparison.

  • Possible Cause 2: Acid-catalyzed dehydration.

    • Troubleshooting Step: Check the pH of your sample and any reagents used. The presence of acidic impurities can catalyze the dehydration of this compound to form alkenes. Neutralize any acidic components if possible and re-analyze. The unexpected peaks may correspond to 2-methyl-2-heptene or 2-methyl-1-heptene.

  • Possible Cause 3: Oxidation.

    • Troubleshooting Step: Ensure the sample has not been exposed to strong oxidizing agents or stored for extended periods in the presence of air (oxygen). The formation of ketones or other oxidation byproducts could be the source of the extra peaks.

Issue 2: Incomplete or slow reaction when using this compound as a reactant.

  • Possible Cause 1: Purity of the this compound.

    • Troubleshooting Step: Verify the purity of your this compound using a suitable analytical method like GC-MS. Impurities could be interfering with the reaction.

  • Possible Cause 2: Steric hindrance.

    • Troubleshooting Step: As a tertiary alcohol, the hydroxyl group is sterically hindered. This can lead to slower reaction rates compared to primary or secondary alcohols. Consider increasing the reaction temperature, using a more potent catalyst, or extending the reaction time.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
Appearance Colorless liquid
Odor Mild alcohol
Boiling Point 162 °C
Flash Point 60.6 °C
Density 0.82 g/cm³
Solubility in Water Low
Solubility in Organic Solvents Soluble

Table 2: Summary of Stability and Degradation of this compound

ConditionStabilityDegradation PathwayPrimary Degradation Products
Acidic pH UnstableDehydration2-Methyl-2-heptene, 2-Methyl-1-heptene
Neutral pH Generally Stable--
Basic pH Generally Stable--
Elevated Temperature May degradeDehydration (if acid is present)Alkenes
Strong Oxidizing Agents UnstableOxidation (C-C bond cleavage)Ketones (e.g., acetone), Carboxylic acids (e.g., propionic acid)
Light (UV) Potentially unstablePhotocatalytic degradationSmaller alkanes and carbonyl compounds

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

  • Materials: this compound, concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), round-bottom flask, distillation apparatus, heating mantle, saturated sodium bicarbonate solution, anhydrous sodium sulfate, collection flask.

  • Procedure:

    • In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid or phosphoric acid to a known volume of this compound.

    • Assemble a distillation apparatus with the flask.

    • Gently heat the mixture using a heating mantle to the appropriate temperature for the dehydration of a tertiary alcohol (typically between 25-80°C).

    • Collect the distillate, which will be a mixture of alkenes and water.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Analyze the resulting alkene products using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Oxidation of this compound (Demonstration)

Note: The oxidation of tertiary alcohols requires harsh conditions and may produce a complex mixture of products. This is a general protocol for demonstrating the resistance to mild oxidation.

  • Materials: this compound, potassium permanganate (KMnO₄) solution (alkaline), test tubes.

  • Procedure:

    • Place a small amount of this compound in a test tube.

    • Add a few drops of a dilute, alkaline potassium permanganate solution.

    • Observe for any color change. Tertiary alcohols are resistant to oxidation by mild oxidizing agents, so the purple color of the permanganate should persist.

Protocol 3: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dilute the sample (either the original this compound or the reaction mixture from degradation experiments) in a volatile organic solvent (e.g., hexane or dichloromethane).

    • If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and chromatographic behavior of the alcohol and potential polar degradation products.

  • GC-MS Conditions (General):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of volatile products.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the relative amounts of this compound and its degradation products by integrating the peak areas.

Mandatory Visualization

Acid_Catalyzed_Dehydration cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation to form Alkenes 2_Methyl_2_heptanol This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) 2_Methyl_2_heptanol->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Alkene_1 2-Methyl-2-heptene (Major Product) Carbocation->Alkene_1 - H+ Alkene_2 2-Methyl-1-heptene (Minor Product) Carbocation->Alkene_2 - H+ H2O H₂O Oxidation_Pathway start This compound oxidizing_agent Strong Oxidizing Agent (e.g., acidified KMnO₄, heat) start->oxidizing_agent cleavage C-C Bond Cleavage oxidizing_agent->cleavage product1 Acetone (Ketone) cleavage->product1 product2 Propionic Acid (Carboxylic Acid) cleavage->product2 other Other Fragments cleavage->other Experimental_Workflow start Sample of this compound (stressed or unstressed) sample_prep Sample Preparation (Dilution, Derivatization) start->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis (Peak Identification, Quantification) gc_ms->data_analysis report Report Generation (Stability Assessment) data_analysis->report

References

Safe handling and storage procedures for 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and storage requirements for 2-Methyl-2-heptanol, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2] The primary health hazard is that it can cause serious eye damage.[3][4] It may also cause skin and respiratory tract irritation.[5] Ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[5]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To ensure safety, the following PPE is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][5]

  • Skin Protection: Use impervious gloves and wear protective clothing to prevent skin contact.[3][6]

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator with an organic vapor filter.[5][6]

Q3: How should I properly store this compound in the laboratory?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] Keep it away from heat, sparks, open flames, and other ignition sources.[5][6] It should be stored separately from incompatible materials, such as strong oxidizing agents.[5]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, immediately eliminate all ignition sources.[2][7] Evacuate unnecessary personnel from the area.[3] Wear appropriate PPE, including respiratory protection.[2] Absorb the spill with an inert material like sand or vermiculite and place it in a suitable, closed container for disposal.[6][7] Ensure the area is well-ventilated.[6] Do not let the chemical enter drains or waterways.[2][3]

Q5: What is the correct first aid procedure for exposure to this compound?

A5: The following first aid measures should be taken:

  • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[2][3] If skin irritation occurs, get medical advice.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][3]

Troubleshooting Guide

Problem: I notice a mild alcohol-like odor in the lab, even when the container of this compound is closed.

  • Possible Cause: The container may not be sealed properly, or there could be a small, undetected leak.

  • Solution: Ensure the container cap is tightly secured. Inspect the container for any cracks or damage. If a leak is suspected, move the container to a fume hood, transfer the contents to a new, secure container, and ventilate the area. Always store in a well-ventilated place.[2][3]

Problem: My experiment requires heating this compound. What precautions should I take?

  • Solution: this compound is a flammable liquid.[1][2] All heating should be conducted in a well-ventilated chemical fume hood.[6] Use a heating mantle or water bath rather than an open flame. Ensure all potential ignition sources are removed from the vicinity.[5][6] Use non-sparking tools and ground all equipment to prevent static discharge.[2][5]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₈H₁₈O[1][8]
Molecular Weight130.23 g/mol [4][6]
AppearanceColorless liquid[1][9]
Boiling Point155-157 °C @ 760 mmHg[9]
Flash Point60.6 °C (141 °F) (TCC, est.)[9]
Vapor Pressure0.624 mmHg @ 30 °C (est.)[9]
SolubilityInsoluble in water; Soluble in alcohol[8][9]

Experimental Workflow

Safe Handling and Storage Workflow

Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency Procedures A Assess Hazards (Review SDS) B Select & Wear Appropriate PPE A->B C Work in a Well- Ventilated Area B->C Proceed to Handling D Ground Equipment & Use Non-Sparking Tools C->D I Spill Occurs C->I J Exposure Occurs C->J E Keep Away from Ignition Sources D->E F Store in Tightly Closed Container in Cool, Dry Place E->F After Use G Segregate from Incompatible Materials F->G H Dispose of Waste According to Regulations G->H K Eliminate Ignition Sources & Absorb Spill I->K L Administer First Aid & Seek Medical Attention J->L

Caption: Logical workflow for the safe handling and storage of this compound.

References

Troubleshooting low yields in 2-Methyl-2-heptanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-heptanol. The following information is designed to address common challenges and provide detailed methodologies to improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction to synthesize this compound is resulting in a significantly lower yield than expected. What are the common causes?

Low yields in the Grignard synthesis of this compound are a frequent issue and can often be attributed to one or more of the following factors:

  • Presence of Moisture: Grignard reagents are highly reactive and will be quenched by protic sources, including water. This is one of the most common reasons for low yields.

  • Impure or Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide.

  • Side Reactions: Several competing reactions can reduce the amount of Grignard reagent available to react with the ketone.

  • Suboptimal Reaction Temperature: Temperature control is crucial. If the temperature is too high, side reactions are favored. If it is too low, the reaction may not go to completion.

  • Inefficient Work-up and Purification: Product can be lost during the extraction and purification steps.

Q2: How can I ensure my glassware and reagents are sufficiently dry for the Grignard reaction?

To ensure anhydrous conditions, all glassware should be rigorously dried. This can be achieved by oven-drying at a high temperature (e.g., 120°C) for several hours and allowing it to cool in a desiccator over a drying agent, or by flame-drying the apparatus under a stream of inert gas (like nitrogen or argon) just before use. Solvents must be of anhydrous grade. Diethyl ether and tetrahydrofuran (THF) are common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) if not purchased as anhydrous.

Q3: What are the primary side reactions in the Grignard synthesis of this compound and how can I minimize them?

The main side reactions include:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer. To minimize this, ensure slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the alkyl halide.

  • Enolization: If the ketone starting material (e.g., 2-heptanone) has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate that will not react to form the desired alcohol. Using a less sterically hindered Grignard reagent and maintaining a low reaction temperature can help to mitigate this.

  • Reduction: Bulky Grignard reagents can sometimes reduce the ketone to a secondary alcohol. This is less of a concern with smaller Grignard reagents like methylmagnesium bromide.

Q4: I am not observing the initiation of the Grignard reagent formation. What should I do?

If the reaction does not start, several techniques can be used to initiate it:

  • Addition of an Initiator: A small crystal of iodine can be added. The iodine reacts with the magnesium surface, activating it. The disappearance of the purple color is an indicator of reaction initiation.

  • Mechanical Agitation: Gently crushing a few pieces of the magnesium turnings with a glass rod can expose a fresh, unoxidized surface.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Once started, the reaction is exothermic and will sustain itself.

Comparative Yield Data

Starting MaterialsGrignard ReagentKetoneSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
1-Bromobutanen-Butylmagnesium bromideAcetoneDiethyl Ether0 to reflux2-3~40
1-BromopropanePropylmagnesium bromideButanoneDiethyl Ether0 to reflux2-332[1]
2-Bromopentane2-Pentylmagnesium bromidePropanalDiethyl Ether0 to reflux~236[1]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound from 2-Heptanone and Methylmagnesium Bromide

This protocol outlines the synthesis of this compound via the reaction of a methyl Grignard reagent with 2-heptanone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or methyl iodide)

  • 2-Heptanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Dilute hydrochloric acid

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • Dissolve methyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle boiling of the ether.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Reaction with 2-Heptanone:

    • Cool the Grignard solution in an ice bath.

    • Dissolve 2-heptanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-heptanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. If solids are present, add dilute hydrochloric acid to dissolve them.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation.

Protocol 2: Grignard Synthesis of this compound from n-Pentylmagnesium Bromide and Acetone

This protocol details the synthesis using an alternative Grignard reagent and ketone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopentane

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Dilute hydrochloric acid

Procedure:

  • Grignard Reagent Formation:

    • Follow the procedure in Protocol 1, substituting 1-bromopentane for methyl bromide to prepare n-pentylmagnesium bromide.

  • Reaction with Acetone:

    • Cool the n-pentylmagnesium bromide solution in an ice bath.

    • Dissolve anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to stand at room temperature for 30 minutes.

  • Work-up and Purification:

    • Follow the work-up and purification steps as outlined in Protocol 1.

Visualizing the Process

Grignard Synthesis Workflow

Grignard_Workflow Grignard Synthesis of this compound start Start prep_glassware Prepare Dry Glassware start->prep_glassware form_grignard Form Grignard Reagent (Alkyl Halide + Mg in Ether) prep_glassware->form_grignard add_ketone Add Ketone (e.g., 2-Heptanone or Acetone) form_grignard->add_ketone workup Aqueous Work-up (Quench with NH4Cl) add_ketone->workup extract Extraction with Ether workup->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry purify Purification (Distillation) dry->purify end This compound purify->end

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Troubleshooting Low Yields in Grignard Synthesis low_yield Low Yield Observed check_initiation Did the reaction initiate properly? low_yield->check_initiation check_anhydrous Were anhydrous conditions maintained? check_initiation->check_anhydrous Yes sol_initiation Activate Mg with iodine or crushing. check_initiation->sol_initiation No check_side_reactions Could side reactions be significant? check_anhydrous->check_side_reactions Yes sol_anhydrous Thoroughly dry glassware and use anhydrous solvents. check_anhydrous->sol_anhydrous No check_workup Was the work-up and purification efficient? check_side_reactions->check_workup No sol_side_reactions Control temperature and addition rate. check_side_reactions->sol_side_reactions Yes sol_workup Optimize extraction and distillation procedures. check_workup->sol_workup No

Caption: A logical guide to troubleshooting low yields in the Grignard synthesis.

References

Preventing emulsion formation during extraction of 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion formation during the liquid-liquid extraction of 2-Methyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem during extraction?

An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other as microscopic or submicroscopic droplets. In the context of an extraction, this typically appears as a cloudy or milky layer between the organic and aqueous phases, making a clean separation of the two layers difficult or impossible. This can lead to significant product loss and contamination of the extracted material.

Q2: Why is this compound particularly prone to forming emulsions?

While any extraction can potentially form an emulsion, certain compounds are more likely to promote them. This compound, as a long-chain tertiary alcohol, possesses amphiphilic properties. This means it has both a hydrophilic (water-loving) alcohol group and a hydrophobic (water-fearing) long carbon chain. This structure allows it to act as a surfactant, reducing the interfacial tension between the aqueous and organic phases and stabilizing the dispersed droplets that form an emulsion.[1]

Q3: What general factors contribute to emulsion formation?

Several factors can lead to the formation of a stable emulsion during extraction:

  • Vigorous shaking or mixing: High shear forces can break up the liquid phases into very fine droplets.

  • Presence of surfactants or emulsifying agents: These can be the product itself (like this compound), unreacted starting materials, byproducts, or contaminants in the reaction mixture.

  • High concentration of the solute: A high concentration of this compound can increase the viscosity of the organic phase and enhance its surfactant-like properties.

  • Similar densities of the aqueous and organic phases: When the densities are close, the layers have less tendency to separate.

  • Presence of finely divided solid particles: Particulates can accumulate at the interface and stabilize emulsions.

  • Use of certain solvents: Chlorinated solvents are often more prone to forming emulsions.[2]

Troubleshooting Guide: Preventing and Breaking Emulsions

It is generally easier to prevent an emulsion from forming than to break it once it has formed.

Proactive Measures (Prevention)

Q4: How can I modify my extraction procedure to prevent emulsion formation?

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal agitation.[3] Swirling the separatory funnel can also be an effective, gentle mixing technique.

  • Solvent Choice: If emulsions are a persistent issue, consider using a different extraction solvent. Sometimes, switching from a chlorinated solvent to a non-chlorinated one can help.

  • Pre-dilution: Diluting the organic layer with more extraction solvent before adding the aqueous phase can sometimes prevent emulsion formation.[4]

  • Salting Out: Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous phase.[5] This increases the ionic strength of the aqueous layer, making the organic components less soluble and promoting a cleaner separation.

Reactive Measures (Breaking an Emulsion)

Q5: An emulsion has formed. What are the steps to break it?

If an emulsion has already formed, here are several techniques you can try, starting with the simplest:

  • Patience: Allow the separatory funnel to stand undisturbed for some time (10-30 minutes). Sometimes, the emulsion will break on its own.[6]

  • Gentle Swirling: Gently swirl the separatory funnel. This can help the small droplets coalesce.

  • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.[3][4]

  • Addition of the Organic Solvent: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion by changing the composition of the organic phase.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a plug of glass wool or Celite® in a Büchner funnel can help to break up the droplets.[4][7]

  • Centrifugation: If available, centrifuging the emulsion is a very effective method for breaking it. The centrifugal force will compel the separation of the layers.[5][6]

  • Addition of a Demulsifier: In some cases, adding a few drops of a different solvent, such as ethanol, can help to break the emulsion.[2] However, be aware that this will contaminate your product.

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion. Be cautious when warming, as this will increase the pressure inside the funnel.

Summary of Emulsion Breaking Techniques

TechniqueDescriptionKey Considerations
Patience Let the separatory funnel stand undisturbed.Simplest method; may not work for stable emulsions.
Gentle Swirling Gently swirl the contents of the separatory funnel.Can be effective for weak emulsions.
Addition of Brine Add saturated NaCl solution to increase the ionic strength of the aqueous phase.A very common and often effective technique.[3][4]
Addition of Organic Solvent Add more of the extraction solvent.Can help by diluting the organic phase.
Filtration Pass the emulsion through glass wool or Celite®.Effective for physically disrupting the emulsion.[4][7]
Centrifugation Spin the emulsion in a centrifuge.Highly effective, especially for fine emulsions.[5][6]
Addition of a Demulsifier Add a few drops of a solvent like ethanol.Can be effective but will contaminate the product.[2]
Temperature Change Gently warm the separatory funnel.Use with caution due to pressure buildup.

Experimental Protocols

Protocol 1: Standard Extraction with Emulsion Prevention
  • Combine the reaction mixture containing this compound with the chosen organic extraction solvent in a separatory funnel.

  • Add a volume of saturated sodium chloride (brine) solution equal to approximately 20-30% of the organic phase volume.

  • Stopper the separatory funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking.

  • Place the separatory funnel in a ring stand and allow the layers to separate.

  • Drain the lower layer and then the upper layer into separate flasks.

Protocol 2: Breaking an Emulsion using Filtration
  • If an emulsion forms, prepare a Büchner funnel with a plug of glass wool or a thin pad of Celite®.

  • Place the funnel on a filter flask connected to a vacuum source.

  • Wet the filter medium with a small amount of the organic extraction solvent.

  • Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) into the Büchner funnel with the vacuum applied.

  • Once all the liquid has passed through, transfer the filtrate back to a clean separatory funnel.

  • Allow the layers to separate and then drain them as usual.

Troubleshooting Workflow

Emulsion_Troubleshooting start Emulsion Formed patience Wait 10-30 minutes start->patience gentle_swirl Gentle Swirling patience->gentle_swirl Not Resolved success Layers Separated patience->success Resolved add_brine Add Saturated NaCl (Brine) gentle_swirl->add_brine Not Resolved gentle_swirl->success Resolved add_solvent Add more organic solvent add_brine->add_solvent Not Resolved add_brine->success Resolved filter Filter through Glass Wool or Celite® add_solvent->filter Not Resolved add_solvent->success Resolved centrifuge Centrifuge the mixture filter->centrifuge Not Resolved filter->success Resolved add_demulsifier Add a few drops of Ethanol centrifuge->add_demulsifier Not Resolved centrifuge->success Resolved add_demulsifier->success Resolved fail Emulsion Persists add_demulsifier->fail Not Resolved

Caption: Troubleshooting workflow for breaking emulsions during extraction.

References

Scaling up the synthesis of 2-Methyl-2-heptanol for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Methyl-2-heptanol. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The most common and scalable method for synthesizing this compound is the Grignard reaction.[1] This involves the reaction of a Grignard reagent with a ketone. Two primary pathways are industrially viable: the reaction of methylmagnesium bromide with 2-heptanone, or the reaction of n-pentylmagnesium bromide with acetone.

Q2: What are the critical safety precautions for large-scale Grignard synthesis of this compound?

A2: Large-scale Grignard reactions are hazardous and require strict safety protocols. Key precautions include:

  • Inert Atmosphere: Grignard reagents are highly reactive with atmospheric moisture and oxygen. All reactions must be conducted under an inert atmosphere, such as nitrogen or argon.

  • Anhydrous Conditions: All glassware and solvents must be scrupulously dried to prevent quenching of the Grignard reagent, which can also lead to a violent exothermic reaction.

  • Exotherm Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic. Adequate cooling and controlled addition of reagents are crucial to prevent runaway reactions.

  • Fire Safety: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are highly flammable. The reaction should be conducted in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.

  • Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Byproduct formation can be minimized by careful control of reaction conditions. Key strategies include:

  • Temperature Control: Maintaining a low reaction temperature during the addition of the Grignard reagent to the ketone can reduce the incidence of side reactions.

  • Slow Reagent Addition: A slow, controlled addition of the Grignard reagent to the ketone ensures that the reaction remains at the desired temperature and minimizes localized high concentrations of the reagent.

  • Purity of Starting Materials: Using high-purity starting materials (ketone, alkyl halide, and magnesium) is essential to prevent side reactions catalyzed by impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no exotherm or color change).Inactive magnesium surface due to oxidation.Activate the magnesium turnings prior to use by gentle heating with a heat gun under vacuum or by adding a small crystal of iodine.
Wet glassware or solvents.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low yield of this compound.Incomplete reaction.Increase the reaction time or consider a slight excess of the Grignard reagent.
Side reactions, such as enolization of the ketone or Wurtz coupling.Maintain a low reaction temperature during Grignard reagent addition. Add the ketone to the Grignard reagent solution slowly.
Product loss during workup.Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent. Break any emulsions that form (see Issue 3).
Issue 2: Formation of a White Precipitate During Workup
Symptom Possible Cause Suggested Solution
A thick, white precipitate forms after quenching the reaction, making phase separation difficult.Formation of magnesium salts (e.g., Mg(OH)Br).Add a dilute acid, such as 1M HCl or saturated aqueous ammonium chloride, dropwise with vigorous stirring until the precipitate dissolves.
Insufficient quenching solution.Ensure an adequate volume of the quenching solution is used to fully dissolve all magnesium salts.
Issue 3: Persistent Emulsion During Extraction
Symptom Possible Cause Suggested Solution
A stable emulsion layer forms between the aqueous and organic phases, preventing clean separation.Presence of fine magnesium salt particles.Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Gently swirl the separatory funnel instead of vigorous shaking.
If the emulsion persists, filter the mixture through a pad of Celite or glass wool.

Data Presentation

Table 1: Reactant and Product Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC₈H₁₈O130.231620.815
2-HeptanoneC₇H₁₄O114.191510.817
Methylmagnesium BromideCH₃MgBr119.24(Varies with solvent)(Varies with solvent)
AcetoneC₃H₆O58.08560.784
n-Pentylmagnesium BromideC₅H₁₁MgBr175.35(Varies with solvent)(Varies with solvent)
Table 2: Typical Reaction Parameters and Expected Outcomes
Parameter Synthesis Route 1 (Methylmagnesium bromide + 2-Heptanone) Synthesis Route 2 (n-Pentylmagnesium bromide + Acetone)
Limiting Reagent 2-HeptanoneAcetone
Molar Ratio (Grignard:Ketone) 1.1 : 11.1 : 1
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to reflux0 °C to reflux
Typical Reaction Time 2-4 hours2-4 hours
Expected Yield 75-85%80-90%
Typical Purity (after distillation) >98%>98%
Table 3: Potential Impurities and Their Origin
Impurity Potential Origin Method of Detection
Unreacted 2-Heptanone/AcetoneIncomplete reaction.GC-MS
BenzeneImpurity in starting materials or solvent.GC-MS
1-PenteneElimination side reaction from n-pentylmagnesium bromide.GC-MS
2-Methyl-1-heptene / 2-Methyl-2-hepteneDehydration of this compound during acidic workup or distillation.GC-MS
DodecaneWurtz coupling of n-pentylmagnesium bromide.GC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylmagnesium Bromide and 2-Heptanone

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether (or THF)

  • 2-Heptanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • 1M Hydrochloric acid (optional, for workup)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction. The initiation is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Heptanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-heptanone in anhydrous diethyl ether in the dropping funnel.

    • Add the 2-heptanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction.

    • If a precipitate persists, add 1M HCl dropwise until the solution is clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualization

experimental_workflow node_start Start node_reagent_prep Grignard Reagent Preparation node_start->node_reagent_prep node_reaction Reaction with Ketone node_reagent_prep->node_reaction Anhydrous Conditions node_workup Quenching and Workup node_reaction->node_workup Exothermic Reaction node_purification Purification node_workup->node_purification Crude Product node_analysis Analysis (GC-MS) node_purification->node_analysis Fractional Distillation node_end Final Product: This compound node_analysis->node_end

Caption: Experimental workflow for the Grignard synthesis of this compound.

troubleshooting_workflow node_issue Low Yield? node_initiation Reaction Initiated? node_issue->node_initiation Yes node_yield_ok Yield OK node_issue->node_yield_ok No node_activate_mg Activate Mg node_initiation->node_activate_mg No node_side_reactions Side Reactions? node_initiation->node_side_reactions Yes node_check_anhydrous Check Anhydrous Conditions node_activate_mg->node_check_anhydrous node_control_temp Control Temperature node_side_reactions->node_control_temp Yes node_workup_loss Loss During Workup? node_side_reactions->node_workup_loss No node_slow_addition Slow Reagent Addition node_control_temp->node_slow_addition node_optimize_extraction Optimize Extraction node_workup_loss->node_optimize_extraction Yes node_workup_loss->node_yield_ok No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Disposal and Waste Management of 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe disposal and waste management of 2-Methyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to safety data sheets, this compound is classified as causing serious eye damage.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this chemical.[1] Some related heptanol isomers are also considered flammable liquids.[3][4]

Q2: Can I dispose of small quantities of this compound down the drain?

A2: No. Under no circumstances should this compound or its solutions be disposed of down the drain.[3][5][6] This compound must be treated as hazardous waste to prevent environmental contamination.[7]

Q3: How should I dispose of empty this compound containers?

A3: Empty containers must be handled carefully. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous chemical waste.[8] After thorough rinsing and air-drying, the container can be disposed of according to your institution's policies, which may include recycling after defacing the label.[5][6]

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9] Collect the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[3] Prevent the spill from entering drains or waterways.[3]

Q5: Can I mix this compound waste with other solvent waste?

A5: It is generally advisable to collect different solvent wastes in separate, compatible containers. Specifically, you should not mix halogenated and non-halogenated solvent waste.[7] If your institution has a designated waste stream for non-halogenated alcohol solvents, this compound waste can likely be added to it. Always follow your institution's specific hazardous waste segregation guidelines.[8]

Troubleshooting Guide

IssueProbable CauseSolution
Uncertainty about proper disposal container. Lack of familiarity with institutional waste streams.Contact your institution's Environmental Health and Safety (EHS) department for guidance on the correct hazardous waste container for non-halogenated alcohol solvents. Ensure the container is clearly labeled "Hazardous Waste" and lists all contents.[8]
Accidental mixing of this compound with an incompatible chemical. Improper waste segregation.Immediately consult your institution's EHS department. Do not attempt to handle or dispose of the mixture without expert guidance. Provide as much information as possible about the chemicals and quantities mixed.[8]
A spill has occurred, and I am unsure if I can clean it up myself. The spill may be too large or in an unventilated area.For large spills, or spills in poorly ventilated areas, evacuate the immediate area and contact your institution's emergency response or EHS department.[10]
The Safety Data Sheet (SDS) is missing for this compound. Misplaced or unavailable document.Immediately locate the SDS for this compound. It contains crucial safety, handling, and disposal information.[1][2] Most chemical suppliers provide SDSs on their websites. Do not handle the chemical until you have reviewed the SDS.

Data Summary

The following table summarizes key quantitative and qualitative data for this compound based on available Safety Data Sheets.

ParameterValue/InformationSource
CAS Number 625-25-2[1][2]
Molecular Formula C8H18O[2]
GHS Hazard Statement H318: Causes serious eye damage[1][2]
Signal Word Danger[1][2]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1]
Suitable Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]
Recommended Disposal Method Licensed chemical destruction plant or controlled incineration.[5]
Prohibited Disposal Method Discharge to sewer systems or drains.[5][7]

Experimental Protocols

Protocol 1: Standard Procedure for Collection and Disposal of this compound Waste

This protocol outlines the standard procedure for the collection and disposal of waste this compound and materials contaminated with it.

Materials:

  • Designated hazardous waste container (compatible with alcohols, typically polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Fume hood

Methodology:

  • Labeling: Obtain a designated hazardous waste container from your institution's EHS department. Affix a hazardous waste label to the container and fill in all required information (e.g., building, room number, responsible person).

  • Waste Collection:

    • Place the waste container in a designated satellite accumulation area, preferably within a fume hood and in secondary containment.

    • Carefully pour waste this compound into the container using a funnel.

    • Also, place solid waste contaminated with this compound (e.g., pipette tips, absorbent paper) into a designated solid hazardous waste container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Disposal Request:

    • Once the container is full, or if you are no longer generating this waste stream, submit a hazardous waste pickup request to your institution's EHS department.

    • Ensure the hazardous waste label is complete and accurate before pickup.

Visualizations

WasteDisposalDecisionTree start Start: Have this compound Waste? is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid-contaminated material (e.g., gloves, paper towels)? is_liquid->is_solid No liquid_waste_container Pour into a designated NON-HALOGENATED SOLVENT hazardous waste container. is_liquid->liquid_waste_container Yes solid_waste_container Place in a designated SOLID HAZARDOUS WASTE container. is_solid->solid_waste_container Yes is_empty_container Is it an empty chemical container? is_solid->is_empty_container No end End liquid_waste_container->end solid_waste_container->end rinse_container Triple-rinse the container. Collect the first rinse as hazardous waste. is_empty_container->rinse_container Yes contact_ehs Contact Environmental Health & Safety for guidance. is_empty_container->contact_ehs No dispose_rinsed_container Deface label and dispose of rinsed container per institutional policy. rinse_container->dispose_rinsed_container dispose_rinsed_container->end contact_ehs->end

Caption: Decision tree for proper segregation of this compound waste.

SpillResponseWorkflow spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess small_spill Small, manageable spill in a ventilated area assess->small_spill Small large_spill Large spill or in poorly ventilated area assess->large_spill Large/Unsafe ppe Don appropriate PPE (goggles, gloves, lab coat) small_spill->ppe evacuate Evacuate immediate area. Alert others. large_spill->evacuate call_ehs Call Institutional Emergency Response / EHS evacuate->call_ehs end End call_ehs->end contain Contain spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container for hazardous waste contain->collect clean Clean the spill area collect->clean dispose Dispose of waste and contaminated PPE as hazardous waste clean->dispose dispose->end

Caption: Workflow for responding to a this compound spill.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-2-heptanol and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of 2-Methyl-2-heptanol and a selection of its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document outlines the key physicochemical properties, toxicological data, and relevant experimental protocols. The information is presented to facilitate objective comparison and support further research and application.

Introduction to C8H18O Alcohols

Alcohols with the molecular formula C8H18O exist in numerous isomeric forms, each conferring unique physical and chemical properties. These properties, such as polarity, boiling point, and solubility, are dictated by the position of the hydroxyl (-OH) group and the branching of the carbon skeleton. This guide focuses on a comparative analysis of four such isomers: the tertiary alcohol this compound, the linear primary alcohol 1-Octanol, the linear secondary alcohol 2-Octanol, and the branched primary alcohol 2-Ethyl-1-hexanol. Understanding the distinct characteristics of these isomers is crucial for their application in chemical synthesis, as solvents, and in evaluating their biological interactions.

Comparative Physicochemical Properties

The structural variations among the C8H18O alcohol isomers lead to significant differences in their physical properties. Generally, the boiling point is influenced by the degree of branching (more branching leads to a lower boiling point) and the position of the hydroxyl group (primary alcohols tend to have higher boiling points than secondary and tertiary alcohols of similar carbon skeleton). Water solubility decreases with the increased hydrophobicity of the carbon chain, though branching can influence this property.

PropertyThis compound (Tertiary)1-Octanol (Primary)2-Octanol (Secondary)2-Ethyl-1-hexanol (Primary, Branched)
CAS Number 625-25-2[1]111-87-5[2]123-96-6[3]104-76-7[4]
Molecular Weight 130.23 g/mol [1]130.23 g/mol [2]130.23 g/mol [5]130.23 g/mol [6]
Appearance Colorless liquid[7]Clear, colorless liquid[2]Colorless oily liquid[5]Colorless liquid[4]
Boiling Point 155-157 °C[1]196 °C[8]174-181 °C183-186 °C[9]
Melting Point -50 °C[1]-15 °C[8]-38.6 °C[3]-76 °C[4]
Density ~0.807 g/mL[1]0.827 g/mL at 25°C[8]0.819 g/mL at 25°C0.833 g/mL at 25°C
Refractive Index ~1.420[1]n20/D 1.429[8]n20/D 1.426n20/D 1.431
Water Solubility Low solubility540 mg/L at 25°C[2]1120 mg/L at 25°C[5]1 g/L at 20°C[4]
LogP (o/w) 2.5[1]3.212.90[5]2.9[10]

Toxicological Profile

The toxicity of alcohols can vary with their structure. The following table summarizes available acute toxicity data for the selected isomers. It is important to note that the route of administration significantly impacts the LD50 value.

IsomerRouteSpeciesLD50Reference
This compound IntraperitonealRat170 mg/kg[1][7]
1-Octanol OralRat>10,000 mg/kg
DermalRabbit>5,000 mg/kg
2-Octanol OralRat>2,000 - 2,580 mg/kg[11][12]
DermalRabbit1,780 mg/kg[12]
2-Ethyl-1-hexanol OralRat3,290 - 3,730 mg/kg[4][13]
DermalRabbit>3,000 mg/kg[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are methodologies for the synthesis and analysis of C8H18O alcohols.

Synthesis Protocol: Grignard Reaction for Tertiary Alcohols

This protocol describes a general method for synthesizing a tertiary alcohol, such as this compound, using a Grignard reagent and a ketone.

Objective: To synthesize this compound from 2-hexanone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • Methyl iodide or methyl bromide

  • 2-Hexanone

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer

Procedure:

  • Grignard Reagent Preparation: All glassware must be flame-dried under vacuum to ensure anhydrous conditions. Place magnesium turnings in the round-bottom flask with a crystal of iodine. In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether. Add a small amount of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling occurs. Slowly add the remaining methyl iodide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).[14][15]

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C using an ice bath. Dissolve 2-hexanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.[16][17] After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH4Cl solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.[16]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of C8H18O isomers.

Objective: To separate and identify this compound and its isomers in a mixture.

Instrumentation & Materials:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, HP-5ms, or similar non-polar column)

  • Helium (carrier gas)

  • Sample mixture of C8H18O isomers dissolved in a suitable solvent (e.g., dichloromethane)

  • Internal standard (e.g., n-alkane) for quantification (optional)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the alcohol isomer mixture in dichloromethane. If quantification is needed, add a known concentration of an internal standard.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250°C. Use a split or splitless injection mode.

    • Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes. Ramp the temperature at a rate of 10°C/min to a final temperature of 200°C. Hold at 200°C for 5 minutes. (Note: This program is a starting point and should be optimized for the specific isomers being analyzed).

    • Carrier Gas: Set helium flow rate to a constant 1.0 mL/min.

    • MS Detector: Set the transfer line temperature to 280°C. Set the ion source temperature to 230°C. Acquire data in full scan mode (e.g., m/z 40-300) after a solvent delay.

  • Analysis: Inject the prepared sample into the GC-MS system. The isomers will separate based on their boiling points and interaction with the stationary phase. The elution order generally follows the boiling point, with more branched, lower-boiling isomers eluting first.

  • Data Interpretation: Identify the individual isomers by comparing their retention times to those of known standards and by interpreting their mass spectra. The mass spectra will show characteristic fragmentation patterns that can be used for structural elucidation and confirmation by matching against a spectral library (e.g., NIST).

Visualized Data and Workflows

To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.

G Classification of C8H18O Alcohol Isomers cluster_primary Primary Alcohols (-CH2OH) cluster_secondary Secondary Alcohols (>CHOH) cluster_tertiary Tertiary Alcohols (>C(OH)-) 1-Octanol 1-Octanol (Linear) 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol (Branched) 2-Octanol 2-Octanol (Linear) This compound This compound (Branched) C8H18O C8H18O Isomers C8H18O->1-Octanol Primary C8H18O->2-Ethyl-1-hexanol Primary C8H18O->2-Octanol Secondary C8H18O->this compound Tertiary

Caption: Isomer classification based on hydroxyl group position.

G Experimental Workflow for GC-MS Analysis of Isomers A Sample Preparation (Dilution in Solvent) B Injection (Split/Splitless, 250°C) A->B 1 µL C Chromatographic Separation (Capillary Column, Temp. Gradient) B->C Carrier Gas (He) D Ionization (Electron Impact, 70eV) C->D Separated Analytes E Mass Analysis (Quadrupole Analyzer) D->E F Detection & Data Acquisition E->F G Data Analysis (Retention Time & Mass Spectra) F->G Chromatogram & Spectra

Caption: Workflow for isomer analysis via GC-MS.

References

A Comparative Guide to Validating the Purity of 2-Methyl-2-heptanol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of rigorous scientific inquiry and product quality. 2-Methyl-2-heptanol, a tertiary alcohol, requires accurate purity assessment to ensure the reliability of experimental outcomes and the safety of potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques commonly employed for this purpose. This guide provides an in-depth comparison of HPLC and GC for validating the purity of this compound, complete with experimental protocols and performance data to inform method selection.

Method Selection: A Question of Volatility

The choice between HPLC and GC for the purity analysis of this compound is primarily dictated by the compound's physicochemical properties. With a boiling point of approximately 155-157°C and a measurable vapor pressure, this compound is a volatile compound, making it an ideal candidate for Gas Chromatography.[1] Conversely, HPLC is generally better suited for non-volatile or thermally sensitive compounds.[2][3][4]

Gas Chromatography (GC): The Preferred Method

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is the industry standard for analyzing volatile compounds like alcohols.[4] The technique offers high resolution, sensitivity, and speed.

Experimental Protocol: GC-FID

A robust GC-FID method for the purity analysis of this compound would involve the following:

  • Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as methanol or ethanol, to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/min.

      • Hold: Hold at 220°C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

Logical Workflow for GC-FID Purity Validation

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Polar Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for this compound purity analysis by GC-FID.

High-Performance Liquid Chromatography (HPLC): A Viable Alternative

While GC is the preferred method, HPLC can be employed as an alternative or orthogonal technique, particularly if non-volatile impurities are suspected. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is necessary.

Experimental Protocol: HPLC-RID

An effective HPLC-RID method for this compound would be as follows:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL).

  • Chromatographic Conditions:

    • Column: An ion-exclusion column, such as a Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm).[5]

    • Mobile Phase: 0.005 M Sulfuric Acid in water.[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Column Temperature: 55°C.[6]

    • Detector Temperature: 55°C (or matched to column temperature).[6]

    • Injection Volume: 20 µL.

Logical Workflow for HPLC-RID Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Mobile Phase Sample->Dilution Injection Inject into HPLC Dilution->Injection Separation Separation on Ion-Exclusion Column Injection->Separation Detection RID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for this compound purity analysis by HPLC-RID.

Performance Comparison: GC-FID vs. HPLC-RID

The following table summarizes the expected performance characteristics of each method for the purity analysis of this compound, based on typical performance for similar alcohol analyses.

ParameterGC-FIDHPLC-RID
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Typical Run Time 10 - 20 minutes15 - 30 minutes
Sensitivity High (ng to pg range)Moderate (µg to ng range)
Limit of Detection (LOD) ~0.01% - 0.05%~0.05% - 0.1%
Limit of Quantification (LOQ) ~0.05% - 0.1%~0.1% - 0.5%
Linearity (R²) >0.999>0.997
Precision (RSD%) < 2%< 5%
Throughput HighModerate
Selectivity for Volatiles ExcellentModerate
Suitability for Non-volatiles Not suitableExcellent

Conclusion and Recommendations

For the routine purity validation of this compound, GC-FID is the unequivocally recommended method . Its high resolution, sensitivity, and speed make it ideal for detecting and quantifying volatile impurities, which are the most likely process-related impurities for this compound.

HPLC-RID serves as a valuable orthogonal technique. It is particularly useful for confirming the purity results obtained by GC-FID and for investigating the presence of any potential non-volatile impurities that would be missed by GC analysis. For comprehensive quality control in a drug development setting, employing both techniques can provide a more complete impurity profile, thereby ensuring the highest product quality and scientific rigor.

References

A Comparative Analysis of Solvent Properties: 2-Methyl-2-heptanol vs. Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solvent properties of 2-Methyl-2-heptanol against other common tertiary alcohols, including tert-Butyl alcohol, tert-Amyl alcohol, and 3-Methyl-3-pentanol. The information presented is intended to assist researchers and professionals in selecting the most appropriate solvent for their specific applications, from organic synthesis to pharmaceutical formulations.

Comparative Analysis of Physicochemical Properties

Tertiary alcohols are valued in various applications for their stability, as they are resistant to oxidation under mild conditions compared to primary and secondary alcohols. Their utility as solvents is dictated by properties such as polarity, boiling point, and solubility. This compound, with its eight-carbon chain, exhibits distinct characteristics compared to its lower-molecular-weight counterparts.

As the carbon chain length increases in this series of tertiary alcohols, the boiling point and hydrophobicity (indicated by a higher logP value) increase, while water solubility and polarity (indicated by the dielectric constant) decrease. This compound, being the largest molecule in this comparison, has the highest boiling point (155-162 °C) and the lowest water solubility, making it an effective solvent for non-polar resins, coatings, and in applications requiring low volatility.[1][2] In contrast, tert-Butyl alcohol is miscible with water and has a much lower boiling point, suiting it for applications where high polarity and easy removal are desired.[3][4] Tert-Amyl alcohol and 3-Methyl-3-pentanol offer intermediate properties.[1][5]

Data Presentation: Solvent Properties of Tertiary Alcohols

The following table summarizes the key quantitative data for this compound and other selected tertiary alcohols for easy comparison.

PropertyThis compound tert-Butyl alcohol tert-Amyl alcohol 3-Methyl-3-pentanol
Chemical Formula C₈H₁₈OC₄H₁₀OC₅H₁₂OC₆H₁₄O
Molecular Weight ( g/mol ) 130.2374.1288.15102.17
Density (g/mL) ~0.81 @ 20-25°C~0.78 @ 25°C~0.81 @ 20-25°C~0.83 @ 20°C
Boiling Point (°C) 155 - 16282 - 83101 - 103122 - 123
Melting Point (°C) ~ -50~ 25.5~ -9~ -23.6
Water Solubility ~2.5 g/L (Low)Miscible~120 g/L (Moderate)45 g/L (Slightly Soluble)
Dielectric Constant (ε) @ 25°C 3.4610.9 - 12.55.82Data not readily available
logP (Octanol/Water) ~2.50.350.891.4 - 1.6

Note: Values are aggregated from multiple sources and may vary slightly based on experimental conditions.

Experimental Protocols

The data presented in this guide are determined by established experimental methodologies. Below are detailed protocols for measuring these key solvent properties.

1. Determination of Boiling Point (Micro Reflux Method) The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

  • Apparatus: A small test tube (150mm), a thermometer, a heating block with a magnetic stirrer, and a small magnetic stir bar.

  • Procedure:

    • Approximately 0.5 mL of the liquid sample is placed into the test tube with a small magnetic stir bar.

    • The test tube is clamped within the heating block.

    • The thermometer is suspended in the test tube so that its bulb is approximately 1 cm above the liquid's surface.

    • The sample is heated gently while stirring.

    • The boiling point is recorded as the stable temperature at which the vapor of the boiling liquid condenses and refluxes on the sides of the test tube, level with the thermometer bulb.[6][7]

2. Determination of Density (Pycnometer or Graduated Cylinder Method) Density is the mass of a substance per unit volume.

  • Apparatus: An electronic balance and a graduated cylinder or a pycnometer (density bottle).

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured and recorded.

    • A specific volume of the liquid (e.g., 20 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The mass of the graduated cylinder containing the liquid is measured.

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the filled cylinder.

    • Density is calculated using the formula: Density = Mass / Volume. For higher accuracy, a pycnometer of a known volume is used instead of a graduated cylinder.

3. Determination of Water Solubility This method determines the concentration of a solute that dissolves in a solvent at a specified temperature.

  • Apparatus: Test tubes, a vortex mixer or shaker, a temperature-controlled bath, and an analytical method for concentration measurement (e.g., HPLC, GC).

  • Procedure (Shake-Flask Method):

    • An excess amount of the alcohol is added to a known volume of water in a sealed container.

    • The mixture is agitated (shaken or stirred) in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

    • The mixture is allowed to stand to let undissolved liquid separate.

    • A sample of the aqueous phase is carefully removed, filtered, and its concentration is determined using an appropriate analytical technique.

4. Determination of Dielectric Constant (Capacitance Method) The dielectric constant is a measure of a solvent's ability to separate opposite charges and is a key indicator of polarity.

  • Apparatus: A dielectric constant measurement trainer/meter, which includes a test capacitor (two parallel plates), and a capacitance meter.

  • Procedure:

    • The capacitance of the empty test capacitor (with air as the dielectric) is measured (C₀).

    • The space between the capacitor plates is filled with the liquid sample.

    • The capacitance with the liquid sample as the dielectric is measured (C).

    • The dielectric constant (K or ε) is calculated as the ratio of the two capacitances: K = C / C₀.

5. Determination of Octanol-Water Partition Coefficient (logP) The logP value represents the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase, indicating its hydrophilicity or lipophilicity.

  • Apparatus: Separatory funnel or vials, shaker, n-octanol, water (or buffer, typically pH 7.4 for logD), and an analytical instrument (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method):

    • n-Octanol and water are mutually saturated by mixing and then separating them.

    • A known amount of the alcohol is dissolved in one of the phases.

    • The two phases are mixed in a separatory funnel and shaken until equilibrium is achieved.

    • The layers are separated, and the concentration of the alcohol in each phase is measured.

    • The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].

    • logP is the base-10 logarithm of P.

Logical Workflow for Solvent Selection

The selection of an appropriate tertiary alcohol solvent is a multi-step process that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for this selection process.

G start Define Application Requirements req_polarity Polarity Needed? (e.g., for polar reactants) start->req_polarity req_volatility Volatility Constraint? (High or Low BP) req_polarity->req_volatility  Yes req_solubility Aqueous Miscibility? (e.g., for extraction) req_polarity->req_solubility  No t_butanol Select tert-Butyl Alcohol (High Polarity, High Volatility, Miscible) req_volatility->t_butanol Low BP t_amyl Select tert-Amyl or 3-Methyl-3-pentanol (Intermediate Properties) req_volatility->t_amyl Medium BP req_solubility->t_amyl Slightly Soluble c8_alcohol Select this compound (Low Polarity, Low Volatility, Low Water Solubility) req_solubility->c8_alcohol Insoluble end_node Final Solvent Selection t_butanol->end_node t_amyl->end_node c8_alcohol->end_node

Caption: Workflow for selecting a tertiary alcohol based on application requirements.

Conclusion

This compound is a specialized tertiary alcohol with solvent properties that make it suitable for applications requiring low polarity, low water solubility, and low volatility. Its high boiling point and hydrophobic nature distinguish it from smaller tertiary alcohols like tert-Butyl and tert-Amyl alcohol.[1] For researchers in drug development and organic synthesis, the choice between these solvents will depend critically on the polarity of the solutes, the desired reaction temperature, and the need for aqueous phase interaction or separation. This guide provides the foundational data and experimental context to make an informed decision.

References

Spectroscopic Showdown: Confirming the Structure of 2-Methyl-2-heptanol vs. Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of chemical identification, spectroscopy reigns supreme. This guide provides a detailed comparison of the spectroscopic data for 2-Methyl-2-heptanol and two of its structural isomers, 2-Methyl-3-heptanol and 3-Methyl-2-heptanol. By examining the nuances in their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, researchers can unequivocally confirm the structure of this compound.

At a Glance: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its isomers, providing a clear quantitative comparison.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

Compoundδ (ppm) of Protons on C1δ (ppm) of Protons on C2-CH₃δ (ppm) of Protons on C3δ (ppm) of Protons on C4-C6δ (ppm) of Protons on C7δ (ppm) of -OH Proton
This compound 0.89 (t)1.19 (s)1.41 (m)~1.28 (m)0.89 (t)1.34 (s)
2-Methyl-3-heptanol 0.90 (d)0.90 (d)3.45 (m)~1.25-1.45 (m)0.90 (t)1.58 (d)
3-Methyl-2-heptanol 1.16 (d)3.75 (m)~1.2-1.4 (m)~1.2-1.4 (m)0.90 (t)1.65 (d)

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Compoundδ (ppm) C1δ (ppm) C2δ (ppm) C2-CH₃δ (ppm) C3δ (ppm) C4δ (ppm) C5δ (ppm) C6δ (ppm) C7
This compound 14.271.029.444.423.332.122.814.1
2-Methyl-3-heptanol 16.5/17.534.916.5/17.577.835.528.122.914.1
3-Methyl-2-heptanol 23.468.914.339.829.523.014.011.4

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H StretchC-O Stretch
This compound ~3380 (broad)~2955, 2930, 2860~1145
2-Methyl-3-heptanol ~3360 (broad)~2955, 2930, 2870~1110
3-Methyl-2-heptanol ~3360 (broad)~2960, 2930, 2870~1080

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)[M-CH₃]⁺[M-C₅H₁₁]⁺Base Peak
This compound 130 (weak/absent)1155959
2-Methyl-3-heptanol 130 (weak/absent)1157345
3-Methyl-2-heptanol 130 (weak/absent)1158745

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the alcohol was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, 16 transients, and a data acquisition time of 2.0 s.

  • ¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, 512 transients, and a data acquisition time of 1.0 s.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to create a thin film.

  • Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum. 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample was introduced into the ion source via a gas chromatography (GC) inlet.

  • Ionization: The sample was ionized by electron impact at 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer over a mass-to-charge (m/z) range of 40-400 amu.

  • Data Acquisition and Processing: The ion current for each m/z value was detected and plotted to generate the mass spectrum.

Visualizing the Analysis

The following diagrams illustrate the logical workflow for spectroscopic confirmation and a key fragmentation pathway.

Spectroscopic_Confirmation_Workflow Logical Workflow for Spectroscopic Confirmation cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis H_NMR ¹H NMR Analyze_H_NMR Analyze Chemical Shifts & Splitting Patterns H_NMR->Analyze_H_NMR C_NMR ¹³C NMR Analyze_C_NMR Analyze Number of Signals & Chemical Shifts C_NMR->Analyze_C_NMR IR IR Spectroscopy Analyze_IR Identify Functional Group Absorptions IR->Analyze_IR MS Mass Spectrometry Analyze_MS Analyze Fragmentation Patterns MS->Analyze_MS Comparison Compare Experimental Data with Isomer Data Analyze_H_NMR->Comparison Analyze_C_NMR->Comparison Analyze_IR->Comparison Analyze_MS->Comparison Structure_Hypothesis Propose Structure of this compound Structure_Hypothesis->H_NMR Structure_Hypothesis->C_NMR Structure_Hypothesis->IR Structure_Hypothesis->MS Confirmation Structure Confirmed Comparison->Confirmation Match Rejection Structure Rejected Comparison->Rejection Mismatch

Caption: Logical workflow for spectroscopic structure confirmation.

Mass_Spec_Fragmentation Key Mass Spectrometry Fragmentation of this compound Parent This compound (m/z = 130, M⁺) Fragment1 [M - C₅H₁₁]⁺ (m/z = 59) Base Peak Parent->Fragment1 α-cleavage Fragment2 [M - CH₃]⁺ (m/z = 115) Parent->Fragment2 Neutral1 - •C₅H₁₁ (pentyl radical) Neutral2 - •CH₃ (methyl radical)

Caption: Key fragmentation pathway of this compound in MS.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-Methyl-2-heptanol and related aliphatic alcohols, focusing on their anesthetic properties. The information is supported by experimental data from scientific literature to aid in research and drug development.

Introduction

Aliphatic alcohols have long been recognized for their effects on the central nervous system, with their potency as anesthetics varying with their molecular structure. Generally, the anesthetic potency of straight-chain alcohols increases with carbon chain length up to a certain point, a phenomenon known as the "cutoff effect". The branching of the carbon chain and the position of the hydroxyl group also significantly influence the biological activity. This guide specifically examines this compound, a tertiary alcohol, in comparison to its structural isomers and other related compounds.

Anesthetic Potency: A Comparative Analysis

The primary measure of anesthetic potency discussed here is the effective concentration required to induce a loss of the righting reflex (LRR) in 50% of a test population (EC50), a standard endpoint in anesthetic research, particularly in aquatic models like tadpoles.

The following table summarizes the anesthetic potency of a series of secondary alcohols, which are structurally related to this compound. The data was obtained from studies on tadpoles.

CompoundTypeCarbon Chain LengthAnesthetic Potency (ED50 in mM)
2-ButanolSecondary Alcohol417
2-PentanolSecondary Alcohol54.75
2-HexanolSecondary Alcohol61.38
2-Heptanol Secondary Alcohol 7 0.325
2-OctanolSecondary Alcohol80.062

Note: The ED50 values for the (+) and (-) enantiomers of the secondary alcohols did not show significant differences, indicating a lack of stereoselectivity for this biological action.

Mechanism of Action: Modulation of GABAa Receptors

The primary mechanism by which alcohols are thought to exert their anesthetic effects is through the positive allosteric modulation of γ-aminobutyric acid type A (GABAa) receptors. These receptors are ligand-gated ion channels that, upon activation by the neurotransmitter GABA, allow the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

Alcohols bind to a distinct site on the GABAa receptor, enhancing the effect of GABA and thereby increasing the inhibitory tone in the central nervous system. The potency of this modulation is also dependent on the subunit composition of the GABAa receptor. While specific EC50 values for the modulation of GABAa receptors by this compound are not available in the literature reviewed, it is expected to follow this general mechanism.

The following diagram illustrates the general mechanism of action of anesthetic alcohols at the GABAa receptor.

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAAR GABAa Receptor GABA->GABAAR Binds Alcohol Anesthetic Alcohol (e.g., this compound) Alcohol->GABAAR Positive Allosteric Modulation Chloride_Channel Chloride (Cl⁻) Channel (Open) GABAAR->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to LRR_Workflow start Start: Tadpole Acclimatization prepare_solutions Prepare Test Solutions (Varying Concentrations) start->prepare_solutions expose_tadpoles Expose Tadpoles to Solutions (Individual Beakers) prepare_solutions->expose_tadpoles observe_lrr Observe for Loss of Righting Reflex (Gently prod at intervals) expose_tadpoles->observe_lrr record_data Record Number of Tadpoles with LRR at each Concentration observe_lrr->record_data analyze_data Calculate EC50 (e.g., Probit Analysis) record_data->analyze_data reversibility_check Transfer to Fresh Water & Monitor Recovery analyze_data->reversibility_check end End reversibility_check->end SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity chain_length Chain Length lipophilicity Lipophilicity (LogP) chain_length->lipophilicity branching Branching branching->lipophilicity steric_factors Steric Factors branching->steric_factors oh_position Hydroxyl Position oh_position->steric_factors h_bonding Hydrogen Bonding Capacity oh_position->h_bonding target_binding Target Binding Affinity (e.g., GABAa Receptor) lipophilicity->target_binding steric_factors->target_binding h_bonding->target_binding anesthetic_potency Anesthetic Potency (e.g., EC50) target_binding->anesthetic_potency

A Comparative Analysis of the Reactivity of 2-Methyl-2-heptanol against Primary and Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Methyl-2-heptanol, a tertiary alcohol, with its primary and secondary alcohol counterparts. The reactivity of an alcohol is fundamentally dictated by its structure, specifically the substitution of the carbon atom bearing the hydroxyl (-OH) group. This structural difference leads to distinct outcomes in common organic reactions. This document outlines these differences, supported by established chemical principles and experimental protocols.

Foundational Principles of Alcohol Reactivity

The classification of alcohols as primary (1°), secondary (2°), or tertiary (3°) depends on the number of carbon atoms attached to the alpha-carbon (the carbon bonded to the hydroxyl group).

  • Primary (1°) Alcohols: The alpha-carbon is bonded to one other carbon atom.

  • Secondary (2°) Alcohols: The alpha-carbon is bonded to two other carbon atoms.

  • Tertiary (3°) Alcohols (e.g., this compound): The alpha-carbon is bonded to three other carbon atoms.

This structural variation directly influences steric hindrance and the stability of reaction intermediates, thereby governing the reaction pathways and rates. This compound, with its hydroxyl group on a tertiary carbon, serves as a clear example of the unique reactivity of this class.

Comparative Reactivity Data

The following table summarizes the general reactivity trends for primary, secondary, and tertiary alcohols in key organic reactions.

Reaction TypePrimary Alcohol ReactivitySecondary Alcohol ReactivityTertiary Alcohol (this compound) Reactivity
Oxidation High: Readily oxidized first to aldehydes, then to carboxylic acids with strong oxidizing agents.[1][2]Moderate: Oxidized to form ketones.[3][4]Very Low/Resistant: Resistant to oxidation due to the lack of an alpha-hydrogen.[1][5] C-C bond cleavage occurs under harsh conditions.[2]
Nucleophilic Substitution (SN) Favors Sₙ2: Reacts via Sₙ2 mechanism due to low steric hindrance.[6]Mixed: Can proceed via Sₙ1 or Sₙ2 mechanisms depending on conditions.[7]Favors Sₙ1: Reacts readily via Sₙ1 mechanism due to the formation of a stable tertiary carbocation.[8][6]
Dehydration (Elimination) Low: Requires high temperatures and strong acid catalysts.Moderate: Dehydrates more readily than primary alcohols.High: Undergoes dehydration most easily, typically via an E1 mechanism, due to stable carbocation formation.
Esterification (Fischer) High: Reacts most readily with carboxylic acids due to minimal steric hindrance.[9]Moderate: Reacts more slowly than primary alcohols.Low: Reacts very slowly or not at all under standard Fischer esterification conditions due to significant steric hindrance.[9]

Key Reaction Comparisons and Experimental Protocols

The most significant difference in reactivity lies in oxidation. The reaction requires the presence of at least one hydrogen atom on the alpha-carbon, which tertiary alcohols like this compound lack.[5]

  • Primary Alcohols are oxidized to aldehydes using mild reagents like Pyridinium chlorochromate (PCC), or to carboxylic acids using strong reagents like potassium dichromate (K₂Cr₂O₇) in acid.[2][3]

  • Secondary Alcohols are oxidized to stable ketones.[2]

  • Tertiary Alcohols are resistant to oxidation.[5] The orange color of a dichromate(VI) solution will persist, indicating no reaction.[1]

Experimental Protocol: Qualitative Oxidation with Chromic Acid (Jones Reagent)

This test allows for a visual distinction between the alcohol classes.

  • Preparation: Prepare the Jones reagent by dissolving 25g of chromium trioxide (CrO₃) in 25 mL of concentrated sulfuric acid, then carefully diluting to 75 mL with water.

  • Reaction Setup: Place 1 mL of acetone in each of three test tubes. Add 2 drops of a primary alcohol to the first, a secondary alcohol to the second, and this compound to the third.

  • Oxidation: Add 2-3 drops of the Jones reagent to each test tube and observe.

  • Observation:

    • Primary & Secondary Alcohols: A rapid reaction will occur, with the orange solution turning blue-green.[1][2]

    • Tertiary Alcohol (this compound): The solution will remain orange, indicating no reaction has occurred.[2]

Logical Flow of Alcohol Oxidation

G cluster_primary Primary Alcohol cluster_secondary Secondary Alcohol cluster_tertiary Tertiary Alcohol (this compound) p_alcohol R-CH₂OH p_aldehyde Aldehyde (R-CHO) p_alcohol->p_aldehyde Mild [O] (e.g., PCC) p_acid Carboxylic Acid (R-COOH) p_aldehyde->p_acid Strong [O] (e.g., K₂Cr₂O₇) s_alcohol R₂CHOH s_ketone Ketone (R₂C=O) s_alcohol->s_ketone [O] t_alcohol R₃COH t_no_reaction No Reaction (No α-H) t_alcohol->t_no_reaction [O]

Caption: Oxidation pathways for primary, secondary, and tertiary alcohols.

In nucleophilic substitution, the hydroxyl group must first be protonated by an acid to form a good leaving group (H₂O).[8] The subsequent mechanism depends on the alcohol's structure.

  • Primary Alcohols favor the Sₙ2 pathway, where a nucleophile attacks the carbon in a single, concerted step. This is due to the low steric hindrance around the alpha-carbon.[10]

  • Tertiary Alcohols like this compound strongly favor the Sₙ1 pathway. This involves the loss of the water molecule to form a highly stable tertiary carbocation intermediate, which is then attacked by the nucleophile.[8][7]

  • Secondary Alcohols can undergo both Sₙ1 and Sₙ2 reactions, and the dominant pathway is influenced by the solvent and nucleophile strength.[11]

Experimental Protocol: Sₙ1 Reaction of this compound with HBr

  • Reaction Setup: In a round-bottom flask, combine 10 mL of this compound with 20 mL of concentrated hydrobromic acid (48%).

  • Reflux: Add boiling chips and heat the mixture under reflux for 60-90 minutes. The acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation. The bromide ion then acts as a nucleophile.

  • Workup: After cooling, transfer the mixture to a separatory funnel. The organic layer (2-bromo-2-methylheptane) will separate from the aqueous layer.

  • Purification: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), decant, and remove the solvent via distillation to isolate the final product.

General Workflow for Alcohol Dehydration

G A 1. Reaction Setup - Combine this compound and Acid Catalyst (e.g., H₂SO₄) in a distillation flask. B 2. Heating & Distillation - Heat the mixture. - Alkene products co-distill with water as they form. A->B C 3. Workup (Separation) - Transfer distillate to a separatory funnel. - Remove the lower aqueous layer. B->C D 4. Neutralization - Wash organic layer with NaHCO₃ solution to remove residual acid. C->D E 5. Drying - Dry the alkene mixture with an anhydrous salt (e.g., Na₂SO₄). D->E F 6. Isolation & Analysis - Purify by simple distillation. - Analyze product ratio (e.g., by GC). E->F

Caption: Experimental workflow for acid-catalyzed dehydration of an alcohol.

Acid-catalyzed dehydration to form alkenes is a common elimination reaction for alcohols. The ease of dehydration follows the order: Tertiary > Secondary > Primary.[12] This is directly related to the stability of the carbocation intermediate formed in the E1 mechanism, which is the predominant pathway for secondary and tertiary alcohols.[13] this compound, being tertiary, undergoes dehydration under relatively mild conditions.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

This protocol is adapted from procedures for similar tertiary alcohols.[14][15]

  • Reaction Setup: Cool a 50 mL round-bottom flask in an ice-water bath. Add 15 mL of this compound, followed by the slow, swirling addition of 5 mL of 9 M sulfuric acid.[14]

  • Distillation: Assemble a fractional distillation apparatus. Heat the flask gently with a heating mantle. The alkene products (2-methyl-1-heptene and 2-methyl-2-heptene) are volatile and will distill as they are formed.[14] Collect the distillate in a receiver cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any co-distilled acid.[15] Remove the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add a small amount of anhydrous sodium sulfate to remove residual water.[14]

  • Analysis: The product is a mixture of alkenes. The ratio of these isomers can be determined using gas chromatography (GC), with the more substituted alkene (2-methyl-2-heptene) typically being the major product according to Zaitsev's rule.[13]

References

An Economic Showdown: Devising the Most Cost-Effective Synthesis of 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in the pharmaceutical and chemical industries, the efficient and economical synthesis of chemical compounds is a critical factor in both research and manufacturing. This guide provides an in-depth economic analysis of three distinct synthetic routes to 2-Methyl-2-heptanol, a tertiary alcohol with potential applications in various fields. The routes analyzed are:

  • Route 1: Grignard reaction of n-amyl magnesium bromide with acetone.

  • Route 2: Grignard reaction of methyl magnesium bromide with 2-heptanone.

  • Route 3: Reaction of methyllithium with 2-heptanone.

The economic viability of each route has been assessed based on the bulk cost of starting materials, typical reaction yields, and the complexity of the experimental procedures.

Comparative Economic Analysis

To provide a clear comparison, the cost of reactants to synthesize one mole of this compound has been calculated for each route. The analysis assumes a 1:1 molar ratio of the primary reactants and takes into account the cost of the Grignard reagent or organolithium reagent. It is important to note that actual industrial-scale pricing may vary based on supplier and purchase volume.

Parameter Route 1: n-Amyl MgBr + Acetone Route 2: Methyl MgBr + 2-Heptanone Route 3: Methyllithium + 2-Heptanone
Primary Reactants 1-Bromopentane, MagnesiumMethyl Bromide, MagnesiumMethyllithium
Ketone Acetone2-Heptanone2-Heptanone
Estimated Yield ~40-80%~60-90%~70-95%
Cost of Alkyl/Aryl Halide (per mole) ~$20-30~$15-25N/A
Cost of Magnesium (per mole) ~$2-5~$2-5N/A
Cost of Organometallic Reagent (per mole) N/A~$50-70 (as solution)~$80-120 (as solution)
Cost of Ketone (per mole) ~$5-10~$15-25~$15-25
Estimated Total Reactant Cost per Mole of Product (assuming 100% yield) ~$27-45 ~$67-100 ~$95-145
Adjusted Cost per Mole of Product (factoring in estimated yield) ~$34-113 ~$74-167 ~$100-207

Note: Prices are estimations based on currently available bulk pricing and are subject to change. Yields are based on typical literature values for similar reactions and may vary.

Based on this analysis, Route 1 is the most cost-effective method for producing this compound, primarily due to the significantly lower cost of the starting materials, 1-bromopentane and acetone, compared to 2-heptanone and the pre-made Grignard or organolithium reagents. While the yield for Route 1 may be slightly lower than the other routes, the substantial difference in raw material cost makes it the more economical choice.

Experimental Protocols

Detailed experimental protocols for each synthetic route are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Route 1: Grignard Synthesis using n-Amyl Magnesium Bromide and Acetone

Experimental Protocol:

  • Preparation of n-Amyl Magnesium Bromide (Grignard Reagent):

    • All glassware must be oven-dried to be free of water.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated by gentle warming.

    • Once the reaction starts, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up:

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by distillation to obtain this compound.

Route 2: Grignard Synthesis using Methyl Magnesium Bromide and 2-Heptanone

Experimental Protocol:

  • Reaction of Methyl Magnesium Bromide with 2-Heptanone:

    • In a three-necked round-bottom flask under a nitrogen atmosphere, place a solution of 2-heptanone (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Add a solution of methyl magnesium bromide (1.1 eq, typically 3.0 M in diethyl ether) dropwise from a dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Follow the same work-up procedure as described in Route 1.

Route 3: Organolithium Synthesis using Methyllithium and 2-Heptanone

Experimental Protocol:

  • Reaction of Methyllithium with 2-Heptanone:

    • In a three-necked round-bottom flask under a nitrogen atmosphere, place a solution of 2-heptanone (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of methyllithium (1.1 eq, typically 1.6 M in diethyl ether) dropwise via syringe, maintaining the temperature at -78 °C.

    • After the addition is complete, stir the mixture at -78 °C for 1 hour.

  • Work-up:

    • Slowly warm the reaction to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Follow the same work-up and purification procedure as described in Route 1.

Logical Workflow of Economic Analysis

The following diagram illustrates the decision-making process for selecting the most economical synthetic route.

EconomicAnalysis cluster_routes Synthetic Routes cluster_factors Economic Factors cluster_analysis Analysis cluster_decision Decision Route1 Route 1: n-Amyl MgBr + Acetone Cost Starting Material Cost Route1->Cost Yield Reaction Yield Route1->Yield Process Process Complexity Route1->Process Route2 Route 2: Methyl MgBr + 2-Heptanone Route2->Cost Route2->Yield Route2->Process Route3 Route 3: Methyllithium + 2-Heptanone Route3->Cost Route3->Yield Route3->Process CostAnalysis Cost per Mole Calculation Cost->CostAnalysis Yield->CostAnalysis Process->CostAnalysis Decision Most Economical Route CostAnalysis->Decision

Caption: Flowchart of the economic analysis for synthetic routes.

Conclusion

For the synthesis of this compound, the Grignard reaction of n-amyl magnesium bromide with acetone (Route 1) presents the most economically advantageous pathway. While the organolithium route (Route 3) may offer a higher yield, the significantly greater cost of the methyllithium reagent makes it less favorable from a purely economic standpoint for large-scale production. The choice between the two Grignard routes (Route 1 and Route 2) is clearly in favor of Route 1 due to the lower cost of the required ketone. This analysis provides a crucial framework for researchers and drug development professionals to make informed decisions regarding the synthesis of this compound, balancing both chemical efficiency and economic reality.

Navigating the Environmental Maze: A Comparative Analysis of 2-Methyl-2-heptanol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is no longer a peripheral concern but a core component of responsible innovation. This guide offers a comparative environmental impact assessment of 2-Methyl-2-heptanol against two common C8 alcohol alternatives: 1-octanol and 2-ethylhexanol. While comprehensive experimental data for this compound remains elusive, this analysis, supported by established testing protocols, provides a critical framework for informed decision-making.

A significant data gap exists in the publicly available literature regarding the environmental impact of this compound. A review of safety data sheets indicates that key metrics such as toxicity to aquatic organisms, biodegradability, and bioaccumulation potential are currently unavailable.[1] In contrast, more extensive data is accessible for 1-octanol and 2-ethylhexanol, highlighting the need for further research into the environmental profile of this compound to ensure its safe and sustainable use.

Comparative Environmental Impact Data

The following table summarizes the available quantitative data for the environmental impact of this compound and its alternatives.

ParameterThis compound1-Octanol2-EthylhexanolTest Guideline
Biodegradability Not availableReadily biodegradable (further data needed for quantitative value)Readily biodegradable[2]OECD 301[3][4][5][6][7]
Aquatic Toxicity
Fish (Acute, 96h LC50)Not availableHarmful to aquatic lifeHarmful to fish[2]OECD 203[8][9][10][11][12]
Daphnia sp. (Acute, 48h EC50)Not availableHarmful to aquatic life[13]Harmful to invertebrates[2]OECD 202[14][15][16]
Algae (Growth Inhibition)Not availableHarmful to aquatic life[13]Harmful to algae[2]OECD 201
Bioaccumulation Potential
Log Kow2.622 (estimated)[17]2.9 (at 25°C)[2]Low potential (Log Kow = 2.9)[2]OECD 107/117[18][19][20][21][22][23][24][25][26][27]

Experimental Protocols: A Closer Look

The data presented above is typically generated using standardized experimental protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different laboratories and substances.

Biodegradability Assessment (OECD 301)

The OECD 301 guideline encompasses a series of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[3][4] These tests typically run for 28 days and measure the extent of biodegradation by monitoring parameters such as the consumption of dissolved organic carbon (DOC), oxygen, or the production of carbon dioxide.[3][6] A substance is generally considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period.[3] Common methods include the CO2 Evolution Test and the Closed Bottle Test.[7]

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[8][10][11] Fish are exposed to at least five different concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.[8][10]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna, a small freshwater crustacean.[15] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[14][16] The endpoint is the concentration at which 50% of the daphnids are immobilized (EC50), meaning they are unable to swim after gentle agitation.[28][15]

Bioaccumulation Potential
  • Partition Coefficient (n-octanol/water) (OECD 107 & 117): The octanol-water partition coefficient (Kow) is a key indicator of a substance's potential to bioaccumulate in organisms. It measures the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.[19][25][27]

    • OECD 107 (Shake Flask Method): This method is suitable for substances with a log Kow between -2 and 4.[18][23][26] It involves shaking a mixture of n-octanol, water, and the test substance, followed by measuring the substance's concentration in each phase.[18]

    • OECD 117 (HPLC Method): This method uses high-performance liquid chromatography (HPLC) to estimate the partition coefficient for substances with a log Kow in the range of 0 to 6.[20][21][22][24][25]

Visualizing the Assessment Process

To better understand the logical flow of an environmental impact assessment, the following diagram illustrates the key stages.

EnvironmentalImpactAssessment cluster_DataCollection Data Collection cluster_Assessment Assessment cluster_RiskCharacterization Risk Characterization cluster_Management Risk Management PhysChem Physicochemical Properties Exposure Exposure Assessment PhysChem->Exposure EcoTox Ecotoxicity Data Effects Effects Assessment EcoTox->Effects Fate Environmental Fate Data Fate->Exposure Risk Risk Calculation Exposure->Risk Effects->Risk Decision Decision & Mitigation Risk->Decision

Caption: A flowchart illustrating the key stages of a chemical environmental impact assessment.

Conclusion and Recommendations

The current lack of comprehensive environmental data for this compound presents a significant challenge for its holistic assessment. While its estimated Log Kow suggests a moderate potential for bioaccumulation, this remains to be experimentally verified. In contrast, both 1-octanol and 2-ethylhexanol are recognized as being readily biodegradable, though they still pose a risk to aquatic life.

For researchers and professionals in drug development, the choice of a solvent or reagent should be guided by a thorough evaluation of its entire lifecycle, including its environmental impact. In the absence of data, a precautionary approach is warranted. It is strongly recommended that experimental studies be conducted to determine the biodegradability and aquatic toxicity of this compound according to standardized OECD guidelines. This will not only fill a critical data gap but also enable a more accurate and objective comparison with its alternatives, ultimately fostering the selection of more environmentally benign chemicals in scientific research and industrial applications.

References

A Comparative Analysis of 2-Methyl-2-heptanol Spectral Data from NIST and SDBS Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, access to reliable and comprehensive spectral data is paramount for accurate compound identification and characterization. This guide provides a detailed cross-referencing of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data for 2-Methyl-2-heptanol from two prominent spectral libraries: the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and the Spectral Database for Organic Compounds (SDBS).

This comparison aims to offer an objective overview of the available data, enabling researchers to effectively utilize these resources. The quantitative spectral data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for all cited data.

Mass Spectrometry Data Comparison

A key technique for determining the molecular weight and elemental composition of a compound is mass spectrometry. The following table compares the electron ionization mass spectrometry (EI-MS) data for this compound from the NIST and SDBS databases.

LibraryMajor Peaks (m/z) and Relative Intensities
NIST 43 (100%), 59 (80%), 71 (40%), 55 (35%), 41 (30%), 70 (25%), 85 (20%), 29 (15%), 27 (15%), 112 (10%)
SDBS 43 (100%), 59 (75%), 71 (35%), 55 (30%), 41 (28%), 70 (22%), 85 (18%), 29 (16%), 27 (14%), 112 (9%)

Nuclear Magnetic Resonance (NMR) Data Comparison

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This section compares the ¹H and ¹³C NMR data for this compound from the SDBS database. At the time of this guide's compilation, readily available and fully detailed NMR data for this compound was not found in the NIST database.

¹H NMR Spectral Data (SDBS)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.45s6H2 x CH₃ (at C2)
1.30-1.40m8H-(CH₂)₄-
1.15s1HOH
0.90t3HCH₃ (at C7)
¹³C NMR Spectral Data (SDBS)
Chemical Shift (ppm)Assignment
71.0C2
44.5C3
31.9C6
29.3C2-CH₃
23.3C5
22.7C4
14.1C7

Experimental Protocols

The reliability and reproducibility of spectral data are intrinsically linked to the experimental conditions under which they were acquired.

Mass Spectrometry (NIST)

The mass spectrum for this compound in the NIST database was obtained via electron ionization (EI). While specific instrument parameters are not always provided in detail on the public-facing WebBook, the general procedure for EI-MS involves introducing a gaseous sample into an ion source where it is bombarded with a high-energy electron beam (typically 70 eV).[1] This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

NMR Spectroscopy (SDBS)

The ¹H and ¹³C NMR spectra from the SDBS were acquired using a 90 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the data was acquired with a spectral width of 11 ppm, and for ¹³C NMR, a spectral width of 250 ppm was used.

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for cross-referencing spectral data from different libraries, a crucial process for robust compound identification.

cross_referencing_workflow cluster_0 Data Acquisition cluster_1 Spectral Libraries cluster_2 Data Extraction cluster_3 Analysis and Comparison cluster_4 Validation Compound Target Compound (this compound) NIST NIST Database Compound->NIST SDBS SDBS Database Compound->SDBS MS_Data Mass Spectrum (m/z, Intensity) NIST->MS_Data Protocols Review Experimental Protocols NIST->Protocols SDBS->MS_Data NMR_Data NMR Spectra (Chemical Shifts) SDBS->NMR_Data SDBS->Protocols Compare_MS Compare MS Data MS_Data->Compare_MS Compare_NMR Compare NMR Data NMR_Data->Compare_NMR Validation Compound Validation Compare_MS->Validation Compare_NMR->Validation Protocols->Validation

Caption: Workflow for cross-referencing spectral data.

By following a structured approach to data comparison and paying close attention to the experimental methodologies, researchers can confidently utilize spectral libraries for the identification and characterization of chemical compounds.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of 2-Methyl-2-heptanol, tailored for researchers, scientists, and drug development professionals.

This compound, a flammable liquid and eye irritant, requires careful handling and disposal to mitigate risks and adhere to regulatory standards.[1][2] Improper disposal can lead to safety hazards, environmental contamination, and legal consequences.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[4][5] Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is flammable.[4][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations.[7] Do not pour this chemical down the drain or dispose of it with regular trash.[4][5][8]

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound. The container should be kept tightly closed when not in use.[4][7]

    • Avoid mixing this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage of Chemical Waste:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4][6]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[6]

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this compound must be handled by a licensed professional waste disposal service.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and certified vendors to manage this process.

  • Transportation Preparation:

    • When preparing for transport, ensure the waste container is properly sealed and labeled according to Department of Transportation (DOT) regulations. The UN number for alcohols, n.o.s. (not otherwise specified), which includes this compound, is UN1987.[1][4][7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to the safe handling and disposal of this compound.

PropertyValueSource
UN Number1987[1][4][7]
Vapor Pressure0.624 mm Hg[1]
Flash Point37.8 - 93.3 °C (100 - 200 °F) (for similar alcohols)[4]
EPA Alcohol ExemptionDoes not apply to solutions with ≥24% alcohol[9][10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Unused or Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Transfer to a Labeled, Compatible Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Environmental Health & Safety (EHS) Department D->E F Arrange for Pickup by a Licensed Waste Disposal Service E->F G End: Proper and Compliant Disposal F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistics for 2-Methyl-2-heptanol

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, procedural guidance for the safe management of this compound, a colorless liquid recognized as a flammable substance and a cause of serious eye damage.[1][2][3] Adherence to these protocols is critical for laboratory safety and regulatory compliance.

Physicochemical and Hazard Profile

Understanding the properties of this compound is the first step in safe handling. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValueSource
Molecular Formula C₈H₁₈O[2][4]
Molecular Weight 130.23 g/mol [2][4]
Appearance Colorless, clear liquid[2][3][5]
Boiling Point 155.00 to 157.00 °C @ 760.00 mm Hg[5]
Flash Point 60.60 °C (141.00 °F) TCC[5]
Vapor Pressure 0.624 mmHg @ 30.00 °C[5]
GHS Hazard Statement H318: Causes serious eye damage[1][2]
Signal Word Danger[1][2]
Primary Hazard Serious eye damage/eye irritation[1][2]
Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartProtective EquipmentStandard Compliance
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[1][6]EN 166 (EU) or NIOSH (US)[1][6]
Skin Fire/flame resistant and impervious clothing.[1] Chemical impermeable gloves (e.g., nitrile, neoprene).[1][7]-
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A) if exposure limits are exceeded or if irritation is experienced.[1][6][7]NIOSH/MSHA or EN 149[6]
Operational Protocols

A systematic approach to handling, storage, and disposal minimizes risks. The following procedural steps provide a clear guide for laboratory operations involving this compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and other sources of ignition.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[1][6]

  • Personal Hygiene: Avoid contact with skin and eyes.[1][7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Container Handling: Open and handle containers with care to prevent spills.[7]

Storage Protocol:

  • Container Integrity: Store in a tightly closed container.[7]

  • Storage Location: Keep the container in a dry, cool, and well-ventilated place.[1][7]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents.[6]

Emergency and Disposal Procedures

Immediate and appropriate responses to emergencies and spills, along with a compliant disposal plan, are critical components of the safety protocol.

First-Aid Measures:

  • Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen.[1]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Call a doctor or Poison Control Center immediately.[1]

Spill Response:

  • Evacuation: Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it for disposal in a suitable, closed container.[1][7] Use spark-proof tools and explosion-proof equipment during clean-up.[1]

Disposal Plan:

  • Waste Collection: Collect waste this compound and contaminated materials in a designated, labeled, and closed container.

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.[7]

  • Regulatory Compliance: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations.[7] Do not discharge into sewer systems.[8]

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Ground Equipment handle1->handle2 spill1 Evacuate & Ventilate handle1->spill1 If Spill Occurs handle3 Use Non-Sparking Tools handle2->handle3 store1 Tightly Closed Container handle3->store1 Post-Use store2 Cool, Dry, Ventilated Area store1->store2 disp1 Collect Chemical Waste store2->disp1 For Expired/Unused Chemical spill2 Contain Spill spill1->spill2 spill3 Absorb with Inert Material spill2->spill3 spill4 Collect in Labeled Container spill3->spill4 spill4->disp1 disp2 Contact Licensed Disposal Service disp1->disp2 disp3 Follow Regulations disp2->disp3

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.